molecular formula C14H17ClN2O4 B064851 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline CAS No. 183322-18-1

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Katalognummer: B064851
CAS-Nummer: 183322-18-1
Molekulargewicht: 312.75 g/mol
InChI-Schlüssel: ZPJLDMNVDPGZIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a high-value chemical intermediate primarily recognized for its critical role in the synthesis of sophisticated kinase inhibitors. This anilinoquinazoline derivative serves as a key precursor in the development of potent and selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as Erlotinib. The 4-chloro moiety is a highly reactive site, enabling efficient nucleophilic aromatic substitution with various anilines and other nucleophiles to generate a diverse library of 4-anilinoquinazoline analogs for structure-activity relationship (SAR) studies. The 6,7-bis(2-methoxyethoxy) side chains are strategically designed to confer optimal solubility and are instrumental in influencing the compound's binding affinity and selectivity within the ATP-binding pocket of the target kinases.

Eigenschaften

IUPAC Name

4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJLDMNVDPGZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461407
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
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Molecular Weight

312.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183322-18-1
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
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Record name 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 183322-18-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, a key chemical intermediate in the synthesis of targeted cancer therapies. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and elucidates its role in the context of epidermal growth factor receptor (EGFR) signaling. The information is presented to support research, development, and application of this compound in medicinal chemistry and oncology.

Core Properties

This compound is a quinazoline derivative primarily recognized for its role as a pivotal intermediate in the synthesis of Erlotinib, a potent EGFR tyrosine kinase inhibitor used in cancer treatment.[1][2][3] Beyond its function as a synthetic precursor, this compound has been noted for its own biological activities, including the inhibition of Aurora A and B kinases and the platelet-derived growth factor receptor (PDGFR).[3]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This compound typically presents as a white to off-white or grayish-white solid powder at room temperature.[4] It exhibits solubility in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), but has limited solubility in water.[4]

PropertyValueReference(s)
CAS Number 183322-18-1[4]
Molecular Formula C₁₄H₁₇ClN₂O₄[4][5][6]
Molecular Weight 312.75 g/mol [4][5][6]
Appearance White to off-white/grayish-white solid powder[4]
Solubility Soluble in DMSO and DMF; Poorly soluble in water[4]
Biological Activity

While this compound is primarily utilized as a synthetic intermediate, it has been reported to possess inhibitory activity against key cellular kinases. It is described as an inhibitor of Aurora A and B kinases, which are crucial for cell division and are often dysregulated in cancer.[3] Additionally, it is known to inhibit the platelet-derived growth factor receptor (PDGFR), a receptor tyrosine kinase involved in cell growth and angiogenesis.[3]

Experimental Protocols

The synthesis of this compound is a critical step in the production of Erlotinib. Below are detailed experimental protocols for its synthesis and its subsequent conversion to Erlotinib.

Synthesis of this compound

This protocol describes the chlorination of the corresponding quinazolinone precursor.

Materials:

  • 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-diethylaniline

  • Toluene

Procedure:

  • To a reaction flask, add N,N-diethylaniline (38.9 mmol) followed by phosphorus oxychloride (30 mL) with magnetic stirring.

  • Add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (10.0 g, 34 mmol).

  • Immerse the reaction flask in an oil bath preheated to 70 °C.

  • Increase the temperature to 90 °C over 10 minutes and maintain at 80-90 °C for an additional 30 minutes.

  • Remove the excess phosphorus oxychloride under reduced pressure.

  • Triturate the resulting dark oil with toluene (3 x 150 mL). The product can then be further purified as needed.

Synthesis of Erlotinib from this compound

This protocol outlines the nucleophilic substitution reaction to form Erlotinib.

Materials:

  • This compound

  • 3-Ethynylaniline

  • Pyridine

  • Isopropanol (i-PrOH)

Procedure:

  • Prepare a solution of pyridine (5.90 g, 75 mmol) and 3-ethynylaniline (8.80 g, 75 mmol) in isopropanol (260 mL).

  • To this solution, add a solution of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline (20.30 g, 65 mmol) in isopropanol (100 mL) dropwise.

  • Stir the mixture and heat at reflux for 4 hours under an argon atmosphere.

  • An orange solid will precipitate during the reaction.

  • After cooling, the solid can be collected by filtration and purified.

Signaling Pathways and Mechanisms of Action

The primary significance of this compound lies in its role as a precursor to Erlotinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Synthesis Workflow

The synthesis of Erlotinib from its precursors is a multi-step process. The diagram below illustrates the key transformation involving this compound.

G cluster_synthesis Synthesis of Erlotinib Quinazolinone 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one Chlorination Chlorination (POCl3) Quinazolinone->Chlorination Intermediate This compound Chlorination->Intermediate Coupling Nucleophilic Substitution (3-Ethynylaniline) Intermediate->Coupling Erlotinib Erlotinib Coupling->Erlotinib

Caption: Synthetic route to Erlotinib.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Erlotinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain, thereby blocking its downstream signaling.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Transcription Erlotinib Erlotinib (from this compound) Erlotinib->EGFR Inhibits (ATP Competition)

Caption: EGFR signaling pathway and Erlotinib inhibition.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its indispensable role in the synthesis of the targeted anticancer drug Erlotinib. Its own potential as a kinase inhibitor warrants further investigation to fully characterize its biological activity profile. The synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in the field of oncology and drug discovery. Future work could focus on elucidating the specific inhibitory constants of this compound against its putative targets and exploring its pharmacokinetic properties.

References

An In-depth Technical Guide on the Mechanism of Action of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a pivotal chemical entity within oncological research and pharmaceutical development. Primarily recognized as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib, this quinazoline derivative also possesses intrinsic biological activity.[1][2][3] This technical guide delineates the mechanism of action of this compound, focusing on its role as an inhibitor of critical cell signaling kinases. While extensive quantitative data for this specific intermediate is not broadly published, its activity as an inhibitor of Aurora kinases and the Platelet-Derived Growth Factor Receptor (PDGFR) is qualitatively established.[1] This document will detail the signaling pathways affected, provide representative quantitative data from structurally related compounds, and outline the experimental protocols necessary for the characterization of such kinase inhibitors.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in the realm of oncology. This compound has garnered significant attention due to its dual role as a synthetic precursor to potent anticancer agents and as a biologically active molecule in its own right.[1][2][3] Its primary therapeutic relevance stems from its function as a kinase inhibitor, targeting enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The primary targets identified for this compound are the Aurora kinases (A and B) and the Platelet-Derived Growth Factor Receptor (PDGFR).[1]

Core Mechanism of Action: Kinase Inhibition

This compound functions as an ATP-competitive inhibitor of specific protein kinases. The quinazoline ring system mimics the adenine core of ATP, allowing it to bind to the ATP-binding pocket of the kinase domain. This binding event prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive cellular processes such as proliferation, differentiation, and survival.

Inhibition of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Dysregulation of Aurora kinases is a common feature in many human cancers and is associated with genomic instability.

  • Aurora A: Primarily involved in centrosome maturation and separation, and the formation of the bipolar spindle.

  • Aurora B: A key component of the chromosomal passenger complex, it is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.

By inhibiting Aurora kinases A and B, this compound can induce mitotic arrest and subsequent apoptosis in cancer cells.

Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR)

PDGFR is a receptor tyrosine kinase that, upon binding to its ligand PDGF, activates downstream signaling pathways involved in cell growth, proliferation, and angiogenesis. Aberrant PDGFR signaling is implicated in the pathogenesis of various solid tumors. Inhibition of PDGFR by this compound can disrupt tumor growth and the formation of new blood vessels that supply the tumor.

Quantitative Data

Target KinaseInhibitorIC50 (nM)Assay Type
Aurora AAurora Kinase Inhibitor II310Biochemical
Aurora BAurora Kinase Inhibitor II240Biochemical

Table 1: Representative inhibitory activity of a quinazoline-based Aurora kinase inhibitor.

Signaling Pathways

The inhibitory action of this compound disrupts key oncogenic signaling pathways.

Aurora Kinase Signaling Pathway

Inhibition of Aurora kinases A and B leads to defects in mitotic progression, ultimately triggering cell cycle arrest and apoptosis.

Aurora_Signaling cluster_g1 G2 Phase cluster_m M Phase (Mitosis) cluster_inhibitor Inhibition cluster_targets Kinase Targets cluster_outcomes Cellular Outcomes G2 G2 Phase Centrosome_Maturation Centrosome Maturation Spindle_Assembly Bipolar Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment Cytokinesis Cytokinesis Chromosome_Alignment->Cytokinesis Inhibitor This compound AuroraA Aurora A Inhibitor->AuroraA AuroraB Aurora B Inhibitor->AuroraB AuroraA->Centrosome_Maturation AuroraA->Spindle_Assembly Mitotic_Arrest Mitotic Arrest AuroraB->Chromosome_Alignment AuroraB->Cytokinesis Apoptosis Apoptosis Mitotic_Arrest->Apoptosis PDGFR_Signaling cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes PDGF PDGF Ligand PDGFR PDGF Receptor PDGF->PDGFR RAS RAS PDGFR->RAS PI3K PI3K PDGFR->PI3K Inhibitor This compound Inhibitor->PDGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Experimental_Workflow Start Compound Synthesis (this compound) Biochem_Screen Biochemical Screening (Kinase Panel) Start->Biochem_Screen Hit_ID Hit Identification (Aurora & PDGFR) Biochem_Screen->Hit_ID IC50_Det IC50 Determination (Biochemical Assays) Hit_ID->IC50_Det Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) IC50_Det->Cell_Assay Pathway_Analysis Target Engagement & Pathway Modulation (Western Blot) Cell_Assay->Pathway_Analysis Lead_Opt Lead Optimization Pathway_Analysis->Lead_Opt

References

An In-depth Technical Guide on the Biological Activity of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in the realm of oncology.[1] 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, with the CAS number 183322-18-1, has garnered significant attention as a key building block for the synthesis of targeted cancer therapies.[2] Its chemical structure features a quinazoline core with two methoxyethoxy side chains at positions 6 and 7, and a reactive chlorine atom at position 4, which allows for further chemical modifications. The compound is also known by its alternative names CP-335963 and PF-508367.[3]

Independent of its use in synthesis, this compound has been identified as an inhibitor of Aurora 2 (Aurora A) kinase and the Platelet-Derived Growth Factor (PDGF) receptor.[4] These kinases are critical regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.

Target Profiles and Biological Activity

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[5] The two major isoforms, Aurora A and Aurora B, are frequently overexpressed in human tumors, making them attractive targets for anticancer drug development. This compound has been reported to inhibit Aurora A and B kinases.[1] Inhibition of these kinases disrupts the mitotic process, leading to cell cycle arrest and apoptosis.

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition

The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that, upon binding to its ligand PDGF, activates downstream signaling pathways involved in cell growth, proliferation, and angiogenesis.[6][7] Aberrant PDGFR signaling is implicated in various cancers. This compound has been identified as an inhibitor of PDGFR.[4]

Quantitative Data

As of the latest available information, specific quantitative data on the inhibitory activity (e.g., IC50, Ki) of this compound against Aurora kinases and PDGFR are not publicly documented in peer-reviewed literature. The compound is consistently referenced as an inhibitor, but without the corresponding potency values.

Signaling Pathways

Aurora Kinase Signaling Pathway

Aurora A and B kinases are central to the regulation of mitosis. Aurora A is involved in centrosome maturation and separation, as well as the formation of the bipolar spindle. Aurora B is a component of the chromosomal passenger complex and is crucial for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Inhibition of these kinases by a molecule like this compound would disrupt these processes, leading to mitotic catastrophe and cell death.

Aurora_Kinase_Pathway cluster_mitosis Mitosis cluster_aurora_a Aurora A Kinase cluster_aurora_b Aurora B Kinase G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Aurora_A Aurora A Prophase->Aurora_A Anaphase Anaphase Metaphase->Anaphase Aurora_B Aurora B Metaphase->Aurora_B Cytokinesis Cytokinesis Anaphase->Cytokinesis Cytokinesis->Aurora_B Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Condensation Chromosome Condensation Aurora_B->Chromosome_Condensation Kinetochore_Attachment Kinetochore-Microtubule Attachment Aurora_B->Kinetochore_Attachment Cytokinesis_Regulation Cytokinesis Aurora_B->Cytokinesis_Regulation Inhibitor This compound Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Aurora Kinase Signaling Pathway Inhibition.
PDGF Receptor Signaling Pathway

PDGF receptors are cell-surface receptor tyrosine kinases. Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration. Inhibition of PDGFR by this compound would block these downstream signals.

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PDGFR PDGF Receptor RAS_MAPK RAS-MAPK Pathway PDGFR->RAS_MAPK Activates PI3K_AKT PI3K-Akt Pathway PDGFR->PI3K_AKT Activates PLCg PLCγ Pathway PDGFR->PLCg Activates PDGF PDGF Ligand PDGF->PDGFR Binds and Activates Inhibitor This compound Inhibitor->PDGFR Inhibition Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PLCg->Migration

PDGF Receptor Signaling Pathway Inhibition.

Experimental Protocols

While specific protocols for the biological evaluation of this compound are not detailed in the available literature, the following are representative in vitro kinase assay protocols for assessing the inhibitory activity against Aurora and PDGF kinases.

Representative In Vitro Aurora Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Aurora A or Aurora B kinase.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the Aurora kinase and the kinase substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Determine the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Aurora_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Compound dilutions - Kinase/Substrate mix - ATP solution Start->Prepare_Reagents End End Plate_Setup Plate Setup: - Add compound/DMSO - Add Kinase/Substrate mix Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: Add ATP solution Plate_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Detect ADP Incubation->Stop_Reaction Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Stop_Reaction->Data_Analysis Data_Analysis->End

Workflow for In Vitro Aurora Kinase Assay.
Representative In Vitro PDGFR Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against PDGFRβ kinase.

Materials:

  • Recombinant human PDGFRβ kinase

  • Poly(Glu,Tyr) 4:1 as a substrate

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • Filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

  • To the wells of a 96-well plate, add the diluted compound or DMSO (vehicle control).

  • Add the PDGFRβ kinase and the Poly(Glu,Tyr) substrate to each well.

  • Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding a solution of phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Determine the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

PDGFR_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Compound dilutions - Kinase/Substrate mix - [γ-³³P]ATP solution Start->Prepare_Reagents End End Reaction_Setup Reaction Setup: - Add compound/DMSO - Add Kinase/Substrate Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction: Add [γ-³³P]ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at RT Initiate_Reaction->Incubation Stop_and_Filter Stop Reaction & Filter Incubation->Stop_and_Filter Measure_Radioactivity Measure Radioactivity Stop_and_Filter->Measure_Radioactivity Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Measure_Radioactivity->Data_Analysis Data_Analysis->End

Workflow for In Vitro PDGFR Kinase Assay.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug development. While its primary utility has been as a versatile intermediate for the synthesis of targeted anticancer agents, its intrinsic inhibitory activity against Aurora and PDGF kinases highlights its potential as a lead compound for the development of novel kinase inhibitors. Further research is warranted to quantitatively characterize its biological activity and to explore its therapeutic potential as a standalone agent or as a scaffold for the design of new, potent, and selective kinase inhibitors. The lack of publicly available quantitative data underscores an opportunity for further investigation into the pharmacological profile of this compound.

References

Quinazoline Derivatives as Potent Inhibitors of Aurora B Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Aurora kinase family, particularly Aurora B, represents a critical node in the regulation of mitosis. Its overexpression and association with tumorigenesis have positioned it as a key target for the development of novel anticancer therapeutics. Among the various chemical scaffolds investigated, quinazoline derivatives have emerged as a highly promising class of Aurora B kinase inhibitors. This technical guide provides an in-depth overview of the inhibition of Aurora B by quinazoline derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Aurora B Kinase

Aurora B is a serine/threonine kinase that functions as the catalytic subunit of the Chromosomal Passenger Complex (CPC).[1] The CPC, which also comprises INCENP, Survivin, and Borealin, is a master regulator of mitotic events, ensuring the fidelity of chromosome segregation and cytokinesis.[1][2] Aurora B's functions include the correction of erroneous kinetochore-microtubule attachments, activation of the spindle assembly checkpoint, and regulation of cytokinesis.[3][4] Its pivotal role in cell division and its frequent dysregulation in various cancers make it an attractive target for therapeutic intervention.[5]

Quinazoline-Based Inhibitors of Aurora B Kinase

A number of quinazoline-containing small molecules have been developed and characterized as potent inhibitors of Aurora B kinase. These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of its downstream substrates.[6][7]

Key Quinazoline Derivatives

Several quinazoline derivatives have been extensively studied and have entered preclinical and clinical development. These include:

  • Barasertib (AZD1152-HQPA): A highly potent and selective inhibitor of Aurora B.[2][8] It is the active metabolite of the prodrug AZD1152.[2][9]

  • AT9283: A multi-targeted inhibitor with potent activity against both Aurora A and B kinases.[10][11]

  • Danusertib (PHA-739358): A pan-Aurora kinase inhibitor that also targets other kinases involved in cancer progression.[12][13]

  • ZM447439: One of the earliest developed quinazoline-based Aurora kinase inhibitors, which has been instrumental in elucidating the cellular consequences of Aurora B inhibition.[6][14][15][16]

Quantitative Data: Inhibitory Potency

The inhibitory activities of these quinazoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values provide a standardized measure for comparing the potency of different compounds.

CompoundTargetIC50 (nM)Ki (nM)Reference(s)
Barasertib (AZD1152-HQPA)Aurora B0.370.36[2][8]
Aurora A-1369[2]
AT9283Aurora A~1.5 (52% inhibition @ 3nM)-[10]
Aurora B~1.5 (58% inhibition @ 3nM)-[10]
Danusertib (PHA-739358)Aurora A13-[12][13]
Aurora B79-[12][13]
Aurora C61-[12][13]
ZM447439Aurora B50-[6][15][16]
Aurora A1000-[6][16]
Aurora C250-[6][15][16]

Signaling Pathway and Experimental Workflows

Aurora B Kinase Signaling Pathway

Aurora B kinase, as part of the CPC, is activated during mitosis and phosphorylates a multitude of substrates to orchestrate key mitotic events. A primary and well-characterized downstream target is Histone H3, which is phosphorylated at Serine 10 (H3S10ph).[14] This phosphorylation is a hallmark of mitosis and is crucial for chromosome condensation and segregation.[14] Inhibition of Aurora B by quinazoline derivatives blocks this phosphorylation event, leading to mitotic arrest and, ultimately, apoptosis in cancer cells.[11][14]

Aurora_B_Signaling cluster_input Upstream Regulation cluster_core Core Kinase Activity cluster_output Downstream Effects CPC_Assembly CPC Assembly (INCENP, Survivin, Borealin) AuroraB Aurora B Kinase CPC_Assembly->AuroraB Activation HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates ATP ATP ATP->AuroraB Binds Quinazoline Quinazoline Derivative Quinazoline->AuroraB Inhibition pH3S10 p-Histone H3 (S10) Chromosome_Segregation Chromosome Segregation pH3S10->Chromosome_Segregation Promotes Apoptosis Apoptosis Chromosome_Segregation->Apoptosis Failure leads to Cytokinesis->Apoptosis Failure leads to

Figure 1. Aurora B Kinase Signaling Pathway and Point of Inhibition.

General Experimental Workflow for Inhibitor Characterization

The characterization of quinazoline-based Aurora B inhibitors follows a multi-step process, beginning with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and phenotypic effects.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_analysis Data Analysis Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine IC50/Ki Kinase_Assay->Determine_IC50 Cell_Culture Cancer Cell Line Culture Inhibitor_Treatment Treat with Quinazoline Derivative Cell_Culture->Inhibitor_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-Histone H3, Total H3) Inhibitor_Treatment->Western_Blot Microscopy Immunofluorescence Microscopy (Phenotypic Analysis) Inhibitor_Treatment->Microscopy Analyze_Viability Analyze Cell Viability Data Viability_Assay->Analyze_Viability Analyze_Western Quantify Protein Levels Western_Blot->Analyze_Western Analyze_Phenotype Characterize Cellular Phenotype Microscopy->Analyze_Phenotype

Figure 2. Experimental Workflow for Characterizing Aurora B Inhibitors.

Detailed Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10]

Materials:

  • Recombinant human Aurora B kinase

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Quinazoline derivative inhibitor

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the quinazoline inhibitor in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (for control).

  • Add 2 µL of a solution containing the Aurora B kinase.

  • Add 2 µL of a solution containing the substrate and ATP to initiate the reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Complete culture medium

  • Quinazoline derivative inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the quinazoline inhibitor in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the inhibitor dilutions or control medium (containing DMSO vehicle).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Phospho-Histone H3

This technique is used to detect the levels of a specific protein, in this case, phosphorylated Histone H3, to confirm the on-target effect of the Aurora B inhibitor.[11][14]

Materials:

  • Cancer cell line

  • Quinazoline derivative inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Histone H3 (Ser10) and rabbit or mouse anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with the quinazoline inhibitor as described for the cell viability assay.

  • Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total Histone H3 to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of phospho-Histone H3.

Conclusion

Quinazoline derivatives represent a robust and promising class of Aurora B kinase inhibitors with significant potential for cancer therapy. This technical guide has provided a comprehensive overview of their mechanism of action, inhibitory potencies, and the key experimental protocols used for their characterization. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual aid for understanding the complex biological and experimental processes involved. This information is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery.

References

An In-Depth Technical Guide to 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline: A Potential PDGF Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a quinazoline derivative primarily recognized as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[1][2] While its predominant application lies in synthetic chemistry, it is also cited as an inhibitor of Platelet-Derived Growth Factor (PDGF) and Aurora Kinase 2.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its potential, though less characterized, role as a PDGF inhibitor. This document is intended to serve as a resource for researchers interested in exploring the biological activities of this compound, providing detailed, adaptable experimental protocols for its evaluation as a kinase inhibitor.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[2] Its chemical structure and key properties are summarized in the tables below.

Identifier Value
IUPAC Name This compound
Synonyms CP-335963, PF-508367[3]
CAS Number 183322-18-1[2]
Molecular Formula C₁₄H₁₇ClN₂O₄[4]
Molecular Weight 312.75 g/mol [4]
Canonical SMILES COCCOc1cc2c(cc1OCCOC)ncnc2Cl[4]
InChI Key ZPJLDMNVDPGZIU-UHFFFAOYSA-N[4]
Property Value
Appearance White to off-white powder[5]
Melting Point 105-107 °C[5]
Boiling Point 446.7 °C at 760 mmHg[5]
Solubility Soluble in DMSO and DMF.[2][6] Poorly soluble in water.[2]
Storage Store at room temperature in a dry, dark place.[4]

Synthesis

The primary synthesis routes for this compound are geared towards its use as a precursor for other kinase inhibitors. A common method involves the chlorination of the corresponding quinazolinone.

Experimental Protocol: Synthesis from 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

This protocol describes a common method for the synthesis of this compound.

Materials:

  • 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Toluene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Three-necked flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • To a three-necked flask, add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (40.8 g), phosphorus oxychloride (25.5 g, 167 mmol), and triethylamine (33.7 g, 334 mmol).

  • Add toluene to the flask and stir the resulting mixture at 70-80°C for 3 hours.

  • After the reaction is complete, remove the excess POCl₃ by rotary evaporation. It is crucial to avoid contact with water during this post-treatment process to prevent degradation of the product.

  • Alternatively, after refluxing a mixture of the 4-quinazolinone analogue (8.0 mmol) in dichloromethane (27.4 mL) with a few drops of N,N-dimethylformamide for 8 hours, the excess dichloromethane is removed under reduced pressure.[2]

  • Dissolve the obtained residue in dichloromethane.[2]

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Concentrate the solution under reduced pressure to obtain the final product, this compound.[2]

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product A 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one C Reaction in Toluene (70-80°C, 3h) A->C B POCl3 / Triethylamine B->C D Rotary Evaporation C->D E Dissolution in DCM D->E F Washing (NaHCO3, Brine) E->F G Drying (Na2SO4) F->G H Concentration G->H I This compound H->I

Synthetic Workflow for this compound.

Biological Activity as a PDGF Inhibitor

While primarily an intermediate, this compound is noted for its potential as a PDGF inhibitor.[3] The Platelet-Derived Growth Factor (PDGF) signaling pathway is a critical regulator of cell proliferation, migration, and survival. Its dysregulation is implicated in various cancers and other proliferative diseases.

The PDGF Signaling Pathway

The PDGF family consists of four ligands (PDGF-A, -B, -C, and -D) that bind to two receptor tyrosine kinases, PDGFRα and PDGFRβ. Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling molecules, leading to the activation of downstream pathways such as the PI3K/AKT and MAPK pathways, which in turn promote cell growth and survival.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PDGF PDGF Ligand PDGFR PDGFR Dimerization & Autophosphorylation PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS AKT AKT PI3K->AKT CellResponse Cell Proliferation, Survival, Migration AKT->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse Inhibitor This compound (Potential Inhibitor) Inhibitor->PDGFR

Simplified PDGF Signaling Pathway and the potential point of inhibition.
Quantitative Data

Experimental Protocols for Evaluation as a PDGF Inhibitor

The following are detailed, adaptable protocols that can be used to evaluate the inhibitory activity of this compound against PDGF receptors.

In Vitro Biochemical Kinase Assay

This protocol describes a method to measure the direct inhibition of PDGFR kinase activity.

Objective: To determine the IC₅₀ value of this compound against a purified PDGFR kinase domain.

Materials:

  • Recombinant human PDGFRα or PDGFRβ kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Biotinylated peptide substrate specific for PDGFR

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include a positive control (a known PDGFR inhibitor like Sunitinib) and a negative control (DMSO vehicle).

  • Add the recombinant PDGFR kinase to each well.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based PDGFR Phosphorylation Assay

This protocol measures the inhibition of PDGF-induced receptor phosphorylation in a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting PDGFR autophosphorylation.

Materials:

  • A suitable cell line with endogenous or overexpressed PDGFR (e.g., NIH3T3 cells)

  • Cell culture medium and supplements

  • Recombinant human PDGF-BB ligand

  • This compound (dissolved in DMSO)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • ELISA-based assay kit for phospho-PDGFR or antibodies for Western blotting

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.

  • Stimulate the cells with PDGF-BB for a short period (e.g., 10-15 minutes) at 37°C.

  • Aspirate the medium and lyse the cells.

  • Quantify the level of phosphorylated PDGFR in the cell lysates using an ELISA kit or by performing a Western blot with a phospho-specific PDGFR antibody.

  • Normalize the phospho-PDGFR signal to the total protein concentration or a housekeeping protein.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results A Seed Cells B Serum Starvation A->B C Inhibitor Pre-incubation B->C D PDGF Stimulation C->D E Cell Lysis D->E F Quantify Phospho-PDGFR (ELISA or Western Blot) E->F G IC50 Determination F->G

Workflow for a Cell-Based PDGFR Phosphorylation Assay.

Conclusion

This compound is a well-established synthetic intermediate in the production of targeted cancer therapies. While its direct biological activity as a PDGF inhibitor is not extensively documented in peer-reviewed literature, its chemical scaffold is common among kinase inhibitors. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate its potential as a standalone inhibitor of the PDGF signaling pathway. Further investigation is warranted to fully characterize its biological activity profile and determine its therapeutic potential beyond its current application.

References

solubility of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent tyrosine kinase inhibitors such as Erlotinib.[1][2][3] Its chemical structure, featuring a quinazoline core with chloro and methoxyethoxy functional groups, dictates its solubility profile, which is a crucial parameter for reaction kinetics, purification, and formulation development.[2] This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details established experimental protocols for solubility determination, and illustrates relevant chemical and biological pathways.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The data indicates good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and lower solubility in protic solvents like ethanol.[3] A summary of the available quantitative data is presented in Table 1.

Organic SolventAbbreviationSolubility
Dimethyl SulfoxideDMSO≥20 mg/mL[4][5], 10 mg/mL
N,N-DimethylformamideDMF30 mg/mL
EthanolEtOH1 mg/mL
DMF:PBS (pH 7.2) (1:4)-0.2 mg/mL

Experimental Protocols for Solubility Determination

Accurate solubility measurement is fundamental for chemical process development and formulation. The gravimetric method is a reliable and commonly employed technique for determining the equilibrium solubility of crystalline organic compounds.[6]

Isothermal Saturation Method (Gravimetric Analysis)

This method involves preparing a saturated solution of the compound at a specific temperature and then determining the concentration of the solute by evaporating the solvent and weighing the residue.[6]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, DMF, Ethanol)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Sealed vials or flasks

  • Calibrated pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. An excess is confirmed by the presence of undissolved solid after equilibration.

  • Equilibration:

    • Place the sealed vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To prevent the transfer of any solid particles, the withdrawn sample should be passed through a syringe filter into a pre-weighed evaporation dish.

  • Solvent Evaporation:

    • The solvent from the accurately measured aliquot of the saturated solution is evaporated under controlled conditions, such as in a vacuum oven at a temperature that does not degrade the compound, until a constant weight of the solid residue is achieved.

  • Calculation:

    • The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.

    Solubility (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of aliquot

G Experimental Workflow: Gravimetric Solubility Determination A Preparation of Supersaturated Solution B Equilibration (e.g., 24-48h at 25°C) A->B C Sample Withdrawal & Filtration B->C D Solvent Evaporation (Vacuum Oven) C->D E Weighing of Dried Residue D->E F Calculation of Solubility E->F

Caption: Workflow for gravimetric solubility determination.

Relevant Chemical and Biological Pathways

Role as a Synthetic Intermediate for Erlotinib

This compound is a key building block in the synthesis of Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[1] The synthesis involves a nucleophilic substitution reaction where the chlorine atom at the 4-position of the quinazoline ring is displaced by the amino group of 3-ethynylaniline.[1][5]

G Logical Relationship: Synthesis of Erlotinib start This compound process Nucleophilic Substitution start->process reactant 3-Ethynylaniline reactant->process product Erlotinib (EGFR Inhibitor) process->product

Caption: Synthesis of Erlotinib from its quinazoline precursor.
Inhibition of Signaling Pathways

This compound itself is reported to be an inhibitor of Aurora 2 kinase and Platelet-Derived Growth Factor (PDGF) receptor.[7] As the precursor to Erlotinib, it is integral to the development of drugs that target receptor tyrosine kinases. The PDGF signaling pathway is crucial for cell growth and proliferation.[2] Inhibition of this pathway is a key mechanism for anti-cancer therapies.

The binding of a PDGF ligand to its receptor on the cell surface induces receptor dimerization and autophosphorylation.[4][8] This activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which ultimately promote cell proliferation and survival.[2] Inhibitors prevent this initial phosphorylation step, thereby blocking the entire downstream cascade.

G Signaling Pathway: Simplified PDGF Receptor Action PDGF PDGF Ligand PDGFR PDGF Receptor PDGF->PDGFR Binds Dimer Receptor Dimerization & Autophosphorylation PDGFR->Dimer Activates PI3K PI3K/AKT Pathway Dimer->PI3K MAPK MAPK Pathway Dimer->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Inhibitor Inhibitor (e.g., Erlotinib) Inhibitor->Dimer Blocks

Caption: Simplified PDGF signaling and point of inhibition.

References

Technical Guide: Safety and Handling of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS No. 183322-18-1), a key intermediate in the synthesis of various receptor tyrosine kinase (RTK) inhibitors, including the epidermal growth factor receptor (EGFR) inhibitors Erlotinib and Gefitinib. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a white to off-white powder.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValueReference
CAS Number 183322-18-1[2]
Molecular Formula C₁₄H₁₇ClN₂O₄[2]
Molecular Weight 312.75 g/mol [2]
Appearance White to off-white powder[1]
Melting Point 105-107°C[1]
Boiling Point 446.7°C at 760 mmHg[1]
Density 1.257 g/cm³[1]
Solubility DMSO: ≥20mg/mL[2]
DMF: 30 mg/ml[3]
DMF:PBS (pH 7.2) (1:4): 0.2 mg/ml[3]
Ethanol: 1 mg/ml[3]
Storage Temperature Room Temperature, keep in a dark place, sealed in dry[2]

Safety and Hazard Information

This compound is classified as harmful if swallowed and causes serious eye damage.[4] The following pictograms and hazard statements are associated with this chemical:

Pictograms:

alt text
alt text

Signal Word: Danger[4]

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H318: Causes serious eye damage.[4]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]

  • P330: Rinse mouth.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P310: Immediately call a POISON CENTER/doctor.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols: Handling and Use in Synthesis

This compound is a crucial building block in the synthesis of EGFR inhibitors. Below are detailed protocols for its handling and use in the synthesis of Erlotinib.

General Handling and Storage
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[4]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Synthesis of Erlotinib

This protocol outlines the nucleophilic aromatic substitution reaction between this compound and 3-ethynylaniline to produce Erlotinib.

Materials:

  • This compound

  • 3-Ethynylaniline

  • Isopropanol (or other suitable protic solvent)

  • Pyridine (or another suitable base)

Procedure:

  • In a reaction flask, dissolve 1 equivalent of this compound and 1.1-1.5 equivalents of 3-ethynylaniline in isopropanol.[5]

  • Add 1.1-1.5 equivalents of a suitable base, such as pyridine, to the mixture.[5]

  • Heat the reaction mixture to reflux (typically 80-90°C) and maintain this temperature for 4-6 hours.[5]

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure Erlotinib.

Visualized Workflows and Pathways

Experimental Workflow: Synthesis of Erlotinib

The following diagram illustrates the key steps in the synthesis of Erlotinib, highlighting the role of this compound as a key intermediate.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution A 6,7-bis(2-methoxyethoxy) -quinazolin-4(3H)-one B 4-Chloro-6,7-bis (2-methoxyethoxy)quinazoline A->B SOCl₂ or POCl₃ D Erlotinib B->D C 3-Ethynylaniline C->D

Caption: Synthetic pathway for Erlotinib production.

Signaling Pathway Context: Inhibition of EGFR

This compound is a precursor to potent EGFR inhibitors. The resulting drugs, such as Erlotinib, function by blocking the tyrosine kinase activity of EGFR, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Intracellular EGFR EGFR TKD Tyrosine Kinase Domain EGFR->TKD Erlotinib Erlotinib (derived from intermediate) Erlotinib->TKD inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) TKD->Downstream activates ATP ATP ATP->TKD binds Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes

Caption: Mechanism of EGFR inhibition by Erlotinib.

Disposal Guidelines

  • Waste Classification: Due to its chemical nature as a chlorinated quinazoline derivative, this compound should be treated as hazardous waste.

  • Disposal Method: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal service. Do not dispose of down the drain or in general waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, filter paper, and vials, should also be disposed of as hazardous waste.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.

References

The Quinazoline Scaffold: A Journey from Discovery to a Cornerstone of Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline ring system, a bicyclic aromatic heterocycle, has emerged from its early discovery in the 19th century to become a "privileged scaffold" in modern medicinal chemistry. Its versatile structure has been the foundation for the development of a multitude of therapeutic agents, most notably a class of highly successful targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery, history, and development of quinazoline-based inhibitors, with a focus on their evolution as potent and selective modulators of key signaling pathways. We delve into the pivotal moments of their history, from foundational synthetic methods to the rational design of successive generations of kinase inhibitors. This guide presents quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of critical signaling pathways and experimental workflows to provide a thorough resource for professionals in drug discovery and development.

Early Discovery and Foundational Syntheses

The story of quinazolines begins in 1869 with the first synthesis of a quinazoline derivative by Griess.[1] However, it was the Niementowski quinazoline synthesis, a reaction of anthranilic acids with amides, that became a widely adopted method for constructing the 4-oxo-3,4-dihydroquinazoline core.[2][3] This foundational reaction and its variations paved the way for the exploration of the quinazoline scaffold's therapeutic potential.[1][2]

The initial explorations into the biological activities of quinazoline derivatives led to the discovery of compounds with diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anti-hypertensive properties.[4] This early work laid the groundwork for the eventual focus on quinazolines as potent inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer.

The Rise of Quinazoline-Based Kinase Inhibitors: Targeting the Epidermal Growth Factor Receptor (EGFR)

The major breakthrough for quinazoline-based therapeutics came with the discovery of their ability to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[5] Overexpression or mutation of EGFR is a key driver in the development and progression of many cancers, making it a prime target for therapeutic intervention.[6] The 4-anilinoquinazoline scaffold was identified as a potent pharmacophore that could competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[5]

First-Generation EGFR Inhibitors: Gefitinib and Erlotinib

Gefitinib (Iressa®) and Erlotinib (Tarceva®) were the first quinazoline-based EGFR inhibitors to receive FDA approval for the treatment of non-small cell lung cancer (NSCLC).[5][7] These reversible, ATP-competitive inhibitors demonstrated remarkable efficacy in patients whose tumors harbored activating mutations in the EGFR kinase domain.[8]

// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#FFFFFF", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FFFFFF", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FFFFFF", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FFFFFF", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP2 [label="PIP2", shape=plaintext, fontcolor="#202124"]; PIP3 [label="PIP3", shape=plaintext, fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FFFFFF", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gefitinib [label="Gefitinib/\nErlotinib", shape=box3d, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Dimerization [label="Activates"]; Dimerization -> Grb2_Sos [label="Recruits"]; Dimerization -> PI3K [label="Recruits"]; Grb2_Sos -> Ras -> Raf -> MEK -> ERK -> Proliferation; PI3K -> PIP3 [label="Phosphorylates PIP2"]; PIP3 -> Akt -> mTOR -> Proliferation; Gefitinib -> Dimerization [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee];

} caption: "Simplified EGFR Signaling Pathway and Inhibition by First-Generation Quinazoline Inhibitors."

Second-Generation EGFR Inhibitors: Irreversible Binding and Broader Specificity

Despite the success of first-generation inhibitors, acquired resistance, often through the T790M "gatekeeper" mutation in the EGFR kinase domain, limited their long-term efficacy.[9] This led to the development of second-generation inhibitors, such as Afatinib and Dacomitinib. These compounds were designed to form a covalent bond with a cysteine residue in the ATP-binding pocket, leading to irreversible inhibition.[9] They also exhibited a broader inhibitory profile, targeting other members of the ErbB family of receptors.[9]

Third-Generation EGFR Inhibitors: Overcoming Resistance

The challenge of the T790M mutation spurred the development of third-generation EGFR inhibitors, with Osimertinib being a prime example. These inhibitors were specifically designed to be potent against EGFR harboring the T790M mutation while showing less activity against the wild-type receptor, thereby reducing some of the side effects associated with the earlier generations.[4]

Expanding Horizons: Quinazoline Inhibitors Beyond EGFR

The success of quinazoline-based EGFR inhibitors has inspired researchers to explore this scaffold for targeting other protein kinases and cellular targets implicated in cancer and other diseases.

Targeting VEGFR and Angiogenesis

The Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10][11] Several quinazoline-based inhibitors, such as Vandetanib, have been developed as multi-kinase inhibitors that target VEGFR in addition to EGFR, offering a dual approach to cancer therapy.[12]

// Nodes VEGF [label="VEGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FFFFFF", fontcolor="#202124"]; Ras_Raf_MEK_ERK [label="Ras-Raf-MEK-ERK\nPathway", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt\nPathway", fillcolor="#FFFFFF", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis,\nVascular Permeability,\nCell Survival", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vandetanib [label="Vandetanib", shape=box3d, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> Dimerization [label="Activates"]; Dimerization -> PLCg; Dimerization -> Ras_Raf_MEK_ERK; Dimerization -> PI3K_Akt; PLCg -> PKC -> Angiogenesis; Ras_Raf_MEK_ERK -> Angiogenesis; PI3K_Akt -> Angiogenesis; Vandetanib -> Dimerization [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee];

} caption: "VEGFR Signaling Pathway and Inhibition by Quinazoline-Based Inhibitors."

Modulating the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[13][14] The quinazoline scaffold has been utilized to develop inhibitors that target components of this pathway, often as dual PI3K/mTOR inhibitors.[13]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=plaintext, fontcolor="#202124"]; PIP3 [label="PIP3", shape=plaintext, fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\n Proliferation", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinazoline_PI3Ki [label="Quinazoline-based\nPI3K Inhibitor", shape=box3d, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates\nPIP2"]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Cell_Growth; Quinazoline_PI3Ki -> PI3K [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } caption: "PI3K/Akt/mTOR Signaling Pathway and Inhibition by Quinazoline-Based PI3K Inhibitors."

Quantitative Comparison of Quinazoline-Based EGFR Inhibitors

The potency of quinazoline-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal growth inhibitory concentration (GI50) in cell-based assays. The following tables summarize representative data for different generations of EGFR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Quinazoline-Based EGFR Inhibitors

CompoundGenerationTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Gefitinib1stEGFR (wild-type)3.22--
Erlotinib1stEGFR (wild-type)---
Lapatinib1stEGFR (wild-type)27.06--
Afatinib2ndEGFR (L858R/T790M)3.8--
Osimertinib3rdEGFR (L858R/T790M)8.1--
Compound 4-EGFR (L858R/T790M)8.4Afatinib3.8
Compound 13-EGFR (wild-type)5.06Lapatinib27.06
Compound 19-EGFR3.2--
Compound 24-EGFR9.2Osimertinib8.1

Note: Data is compiled from multiple sources and should be interpreted with caution due to variations in experimental conditions.[15]

Table 2: In Vitro Anti-proliferative Activity of a Quinazoline Derivative

Cell LineEGFR StatusGI50 (µM)
NCI-H460-0.789

Note: Data for a specific novel quinazolin-4(3H)-one derivative.[16]

Experimental Protocols

A fundamental aspect of drug discovery is the robust and reproducible experimental evaluation of candidate compounds. Below are detailed methodologies for key experiments cited in the development of quinazoline-based inhibitors.

Synthesis of Quinazoline Core: Niementowski Reaction (Microwave-Assisted)

This protocol describes a microwave-assisted Niementowski synthesis for the preparation of a quinazolinone derivative.

Materials:

  • 2-Aminobenzohydrazide

  • 2-Chlorobenzaldehyde

  • Ethanol

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe vessel, combine 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (10 mL).[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture under controlled conditions (e.g., specific power, temperature, and time) to drive the reaction to completion.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution and can be collected by filtration.

  • Purify the crude product by recrystallization or column chromatography.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Assay

This protocol outlines a common method to determine the in vitro potency of a compound against a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • 96-well or 384-well plates (white, opaque)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • To the wells of a microplate, add the diluted test compounds.

    • Add the EGFR enzyme and substrate mixture to each well.

    • Incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate at 30°C for a specified time (e.g., 40-60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then fuels a luciferase reaction, producing a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to controls (DMSO for 0% inhibition, no enzyme for 100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Cell Viability Assay: MTT Assay

This protocol describes the MTT assay, a colorimetric method to assess the effect of a compound on cell proliferation and viability.[17][18]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to the exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[7]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Incubation:

    • Add 10-20 µL of MTT solution to each well.[19]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

    • Mix thoroughly on an orbital shaker.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[17]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value using non-linear regression.

Experimental and Logical Workflow

The discovery and development of quinazoline-based inhibitors follow a structured workflow, from initial hit identification to preclinical evaluation.

// Nodes Target_ID [label="Target Identification\n& Validation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Gen [label="Lead Generation\n(e.g., HTS, FBDD)", fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis &\nLibrary Generation", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vitro_Assays [label="In Vitro Assays\n(Kinase & Cell-based)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR)\nOptimization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Selectivity [label="Selectivity & Off-Target\nProfiling", fillcolor="#FFFFFF", fontcolor="#202124"]; ADMET [label="In Vitro ADMET\nProfiling", fillcolor="#FFFFFF", fontcolor="#202124"]; In_Vivo [label="In Vivo Efficacy &\nToxicology Studies", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Preclinical_Candidate [label="Preclinical Candidate\nSelection", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Target_ID -> Lead_Gen; Lead_Gen -> Synthesis; Synthesis -> In_Vitro_Assays; In_Vitro_Assays -> SAR; SAR -> Synthesis [style=dashed, label="Iterative\nCycle"]; SAR -> Selectivity; SAR -> ADMET; Selectivity -> SAR [style=dashed]; ADMET -> SAR [style=dashed]; SAR -> In_Vivo; In_Vivo -> Preclinical_Candidate; } caption: "General Workflow for the Discovery and Development of Kinase Inhibitors."

Conclusion

The journey of quinazoline-based inhibitors from their chemical synthesis origins to their established role in targeted cancer therapy is a testament to the power of medicinal chemistry and rational drug design. The quinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutics targeting a wide array of diseases. For researchers and drug development professionals, the history and evolution of these compounds offer valuable insights into the principles of kinase inhibition, the challenges of acquired resistance, and the ongoing quest for more selective and potent therapeutic agents. The detailed experimental protocols and comparative data provided in this guide serve as a practical resource to support the continued innovation in this exciting field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Erlotinib from 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, marketed under the trade name Tarceva, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is a crucial therapeutic agent in the treatment of non-small-cell lung cancer (NSCLC) and pancreatic cancer.[1][3][4] The synthesis of Erlotinib is a multi-step process, with a key final step involving the nucleophilic substitution reaction between 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline.[1][5] This document provides detailed protocols and application notes for this specific synthetic step, along with an overview of the relevant biological pathways for researchers in drug development.

This compound serves as a critical building block in the synthesis of various receptor tyrosine kinase (RTK) inhibitors, including Erlotinib.[6] The reaction with 3-ethynylaniline under acidic conditions yields the desired Erlotinib hydrochloride.[1][7] Understanding and optimizing this reaction is paramount for efficient and scalable production of this important active pharmaceutical ingredient (API).

Chemical Synthesis Workflow

The synthesis of Erlotinib from this compound is a straightforward nucleophilic aromatic substitution reaction. The workflow involves the reaction of the chloroquinazoline intermediate with 3-ethynylaniline, typically in an aqueous or alcoholic solvent under acidic catalysis.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product This compound This compound Reaction Nucleophilic Aromatic Substitution This compound->Reaction 3-Ethynylaniline 3-Ethynylaniline 3-Ethynylaniline->Reaction Solvent Aqueous Medium / Isopropanol Solvent->Reaction Catalyst Acidic Medium (e.g., HCl) Catalyst->Reaction Temperature ~40-80°C Temperature->Reaction Erlotinib Erlotinib Reaction->Erlotinib

Caption: Chemical synthesis workflow for Erlotinib.

Experimental Protocols

This section details the experimental procedure for the synthesis of Erlotinib hydrochloride from this compound.

Materials:

  • This compound

  • 3-Ethynylaniline

  • Hydrochloric acid (37%)

  • Water or Isopropanol

  • Sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Protocol 1: Aqueous Medium

  • Suspend 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline (1 equivalent) in water.[1]

  • Add 3-ethynylaniline (approximately 1.1 equivalents) and concentrated hydrochloric acid (catalytic amount) to the suspension at room temperature (25-30 °C).[1][7]

  • Heat the reaction mixture to 40 °C and stir for 1.5 hours.[1]

  • Upon completion (monitored by TLC or HPLC), cool the reaction mixture.

  • The product, Erlotinib hydrochloride, may precipitate out of the solution. If so, filter the solid.

  • If the product does not precipitate, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Erlotinib.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Protocol 2: Isopropanol Medium

  • Dissolve this compound (1 equivalent) in isopropanol.

  • Add 3-ethynylaniline (1-1.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature to allow the product to precipitate.[8]

  • Filter the solid and wash with cold isopropanol, followed by a non-polar solvent like hexane.[8]

  • Dry the product under vacuum to obtain Erlotinib.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of Erlotinib from this compound.

ParameterValue/ConditionReference
Starting Material This compound,[5],[7]
Reagent 3-Ethynylaniline[1],[5],[7]
Solvent Water or Isopropanol[1],
Catalyst Hydrochloric Acid,[7]
Temperature 40 °C (aqueous) or Reflux (isopropanol)[1],[8]
Reaction Time 1.5 hours (aqueous)[1]
Overall Yield Approximately 44-51% (multi-step synthesis)[1],[7]
Final Step Yield ~71-87.5%[7],

Mechanism of Action and Signaling Pathway

Erlotinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1][2] EGFR is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues.[3][9] This phosphorylation event initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][10][11] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.[12] Erlotinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and thereby blocking the downstream signaling pathways.[2][3][10] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_erlotinib cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P Autophosphorylation EGFR->P Dimerization & Activation Erlotinib Erlotinib Erlotinib->P Inhibits Apoptosis Apoptosis ATP ATP ATP->P Enables RAS_RAF RAS/RAF/MEK/ERK Pathway P->RAS_RAF PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the mechanism of action of Erlotinib.

References

Application Notes and Protocols: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline as a Key Intermediate in Lapatinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent tyrosine kinase inhibitors (TKIs). Its quinazoline core is a privileged scaffold found in numerous approved anticancer agents. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of Lapatinib, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

Physicochemical Properties of the Intermediate

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 183322-18-1[1][2]
Molecular Formula C₁₄H₁₇ClN₂O₄[1]
Molecular Weight 312.75 g/mol [1]
Appearance White to light yellow powder/crystal[3]
Melting Point 105-107 °C[3]
Solubility Soluble in DMSO and DMF; poorly soluble in water.[2][4]
Purity ≥98%[1]

Synthesis of Lapatinib Precursor from this compound

The synthesis of the direct precursor to Lapatinib from this compound proceeds via a nucleophilic aromatic substitution reaction. The chlorine atom at the C4 position of the quinazoline ring is displaced by the amino group of a substituted aniline.

Experimental Protocol: General Procedure for N-Arylation

This protocol describes a generalized method for the coupling of this compound with an appropriate aniline to form the core structure of Lapatinib. The conditions are based on typical procedures for the N-arylation of 4-chloroquinazolines.[5][6]

Reaction Scheme:

Materials and Reagents:

ReagentRoleMolar Eq.
This compoundStarting Material1.0
3-Chloro-4-(3-fluorobenzyloxy)anilineNucleophile1.1
Isopropanol (or other suitable solvent like THF)Solvent-
p-Toluenesulfonic acid (optional)Acid CatalystCatalytic amount
Diisopropylethylamine (DIPEA) (optional)Base1.1 - 1.5

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol, add 3-Chloro-4-(3-fluorobenzyloxy)aniline (1.1 eq).

  • A catalytic amount of p-toluenesulfonic acid can be added to facilitate the reaction. Alternatively, a non-nucleophilic base such as DIPEA can be used.

  • The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for 4-12 hours.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.

  • If precipitation occurs, the solid is collected by filtration, washed with cold isopropanol, and dried under vacuum.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Expected Yield:

Yields for similar N-arylation reactions of 4-chloroquinazolines are typically reported in the range of 70-95%.[5][7]

Characterization of the Final Product (Lapatinib)

AnalysisData
¹H NMR (DMSO-d₆) Signals corresponding to the aromatic protons of the quinazoline and aniline rings, the furan moiety, the benzylic protons, and the ethylsulfonyl side chain.
¹³C NMR (DMSO-d₆) Resonances for all carbon atoms, including the characteristic peaks for the quinazoline and aniline carbons.
Mass Spectrometry (ESI-MS) Molecular ion peak corresponding to the molecular weight of Lapatinib (581.06 g/mol ).

Synthetic Workflow Diagram

The following diagram illustrates the key step in the synthesis of the Lapatinib precursor from this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 This compound reaction Nucleophilic Aromatic Substitution (Solvent: Isopropanol, Heat) start1->reaction start2 3-Chloro-4-(3-fluorobenzyloxy)aniline start2->reaction product N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Lapatinib Precursor) reaction->product

Caption: Synthetic workflow for the Lapatinib precursor.

Mechanism of Action of Lapatinib: EGFR/HER2 Signaling Pathway Inhibition

Lapatinib is a potent and selective dual inhibitor of the intracellular tyrosine kinase domains of both EGFR (ErbB1) and HER2 (ErbB2). In many types of cancer, these receptors are overexpressed or mutated, leading to uncontrolled cell proliferation and survival through downstream signaling cascades, primarily the PI3K/Akt and MAPK/Erk pathways.

By binding to the ATP-binding site of the kinase domain, Lapatinib blocks the autophosphorylation and activation of these receptors, thereby inhibiting the downstream signaling pathways and leading to cell cycle arrest and apoptosis in cancer cells.

EGFR/HER2 Signaling Pathway and Lapatinib Inhibition Diagram

The following diagram illustrates the simplified EGFR and HER2 signaling pathways and the point of inhibition by Lapatinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/Erk Pathway EGFR EGFR (ErbB1) PI3K PI3K EGFR->PI3K activates Ras Ras EGFR->Ras activates HER2 HER2 (ErbB2) HER2->PI3K activates HER2->Ras activates Lapatinib Lapatinib Lapatinib->EGFR inhibits Lapatinib->HER2 inhibits Akt Akt PI3K->Akt activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates Erk Erk MEK->Erk activates Gene_Expression Gene Expression & Proliferation Erk->Gene_Expression

Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.

This compound is a valuable and versatile intermediate for the synthesis of quinazoline-based kinase inhibitors. The protocol outlined provides a foundational method for its application in the synthesis of Lapatinib, a clinically significant anticancer agent. Understanding the underlying synthetic strategies and the mechanism of action of the final product is crucial for the development of novel and more effective targeted therapies.

References

Protocol for N-arylation of 4-Chloroquinazolines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Among its derivatives, 4-anilinoquinazolines have garnered significant attention as potent inhibitors of various receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR.[1] The N-arylation of 4-chloroquinazolines with anilines is a fundamental and widely employed method for the synthesis of these valuable compounds. This document provides detailed protocols for the N-arylation of 4-chloroquinazolines, including conventional and microwave-assisted methods, to guide researchers in the efficient synthesis of 4-anilinoquinazoline derivatives.

General Reaction Scheme

The core reaction involves the nucleophilic substitution of the chlorine atom at the C4 position of the quinazoline ring by an aniline derivative. This transformation can be achieved through different methodologies, with microwave irradiation often offering significant advantages in terms of reaction time and yield.[2][3]

G cluster_reactants Reactants cluster_products Products chloroquinazoline 4-Chloroquinazoline anilinoquinazoline 4-Anilinoquinazoline chloroquinazoline->anilinoquinazoline + Aniline aniline Aniline Derivative aniline->anilinoquinazoline hcl HCl

Caption: General reaction for the N-arylation of 4-chloroquinazolines.

Experimental Protocols

Two primary methods for the N-arylation of 4-chloroquinazolines are detailed below: a classical method involving conventional heating and a more rapid microwave-assisted protocol.

Protocol 1: Classical N-arylation (Conventional Heating)

This method is suitable for laboratories without access to microwave reactors and can be effective, although it often requires longer reaction times.[2]

Materials:

  • 4-Chloroquinazoline (1.0 equiv)

  • Substituted aniline (1.0 equiv)

  • 2-Propanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-chloroquinazoline (e.g., 3.0 mmol) and the desired aniline derivative (3.0 mmol).

  • Add 2-propanol (e.g., 30 mL) to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

  • Stir the reaction mixture under reflux at 80 °C for 12 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the residue with water and filter to collect the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether-ethyl acetate, 5:1 v/v) to afford the pure N-aryl-4-aminoquinazoline.[2]

Protocol 2: Microwave-Assisted N-arylation

Microwave irradiation significantly accelerates the N-arylation reaction, leading to higher yields in shorter reaction times, making it an efficient and environmentally friendly approach.[1][2][3]

Materials:

  • Substituted 4-chloroquinazoline (1.0 equiv)

  • Substituted aniline or N-methylaniline (1.05 equiv)[4]

  • Solvent system: Tetrahydrofuran (THF) / Water (1:1) or 2-Propanol[1][2]

  • Microwave vial with a stir bar

  • Microwave reactor

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, combine the 4-chloroquinazoline derivative (e.g., 0.24 mmol), the aniline derivative (e.g., 0.26 mmol, 1.05 equiv), and the solvent (e.g., 6 mL of THF/H₂O 1:1).[4]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-40 minutes).[1][3] Optimal power settings may need to be determined, with 60W being a common starting point.[2]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent like a hexanes/ethyl acetate mixture to yield the pure 4-anilinoquinazoline derivative.[4]

G start Start reactants Combine 4-chloroquinazoline, aniline, and solvent in a microwave vial start->reactants irradiate Microwave Irradiation (e.g., 100-120°C, 10-40 min) reactants->irradiate tlc Monitor reaction by TLC irradiate->tlc tlc->irradiate Incomplete workup Cool and remove solvent tlc->workup Reaction Complete purify Purify by column chromatography workup->purify product Pure 4-Anilinoquinazoline purify->product

Caption: Workflow for microwave-assisted N-arylation of 4-chloroquinazolines.

Data Presentation: Substrate Scope and Yields

The microwave-assisted protocol has been shown to be compatible with a wide range of substituted anilines, affording the corresponding 4-anilinoquinazolines in good to excellent yields.[1]

Table 1: N-arylation of 4-chloro-6-halo-2-phenylquinazolines with various N-methylanilines under microwave irradiation. [1]

Entry4-ChloroquinazolineAnilineProductReaction Time (min)Yield (%)
16-bromo-2-phenyl4-methoxy-N-methylaniline10a 1090
26-bromo-2-phenyl3-methoxy-N-methylaniline10b 1063
36-iodo-2-phenyl4-methoxy-N-methylaniline10c 1088
46-iodo-2-phenyl3-methoxy-N-methylaniline10d 1085
56-bromo-2-phenyl2-methoxy-N-methylaniline10e 2087
66-iodo-2-phenyl2-methoxy-N-methylaniline10f 2084

Table 2: Comparison of Classical and Microwave-Assisted Synthesis of N-arylheterocyclic substituted-4-aminoquinazolines. [2]

CompoundMethodReaction TimeYield (%)
5a Classical12 h75
Microwave20 min92
5b Classical12 h80
Microwave20 min96
5c Classical12 h72
Microwave20 min89
5d Classical12 h78
Microwave20 min94
5e Classical12 h69
Microwave20 min85
5f Classical12 h74
Microwave20 min91
5g Classical12 h70
Microwave20 min88

Discussion

The choice between the classical and microwave-assisted protocol will depend on the available equipment and the desired reaction efficiency. The classical method is straightforward but time-consuming.[2] In contrast, the microwave-assisted method offers a significant reduction in reaction time and often leads to improved yields.[2] This is particularly advantageous for high-throughput synthesis in drug discovery programs.

The N-arylation reaction is generally tolerant of a variety of functional groups on both the aniline and the 4-chloroquinazoline core. Electron-donating groups on the aniline tend to facilitate the reaction, while electron-withdrawing groups may require slightly longer reaction times or higher temperatures.[3] Steric hindrance, particularly at the ortho-position of the aniline, can also influence the reaction outcome, sometimes requiring extended reaction times.[3]

Conclusion

The N-arylation of 4-chloroquinazolines is a robust and versatile method for the synthesis of biologically important 4-anilinoquinazoline derivatives. The protocols provided herein offer researchers reliable procedures for accessing these compounds. The microwave-assisted protocol is highly recommended for its efficiency and improved yields. The provided data demonstrates the broad applicability of this methodology for generating libraries of substituted 4-anilinoquinazolines for further investigation in drug discovery and development.

References

Application Notes and Protocols: Synthesis of Receptor Tyrosine Kinase (RTK) Inhibitors Using 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that play critical roles in regulating cellular processes such as growth, proliferation, differentiation, and survival.[1][2] Aberrant activation of RTK signaling pathways is a common feature in many types of cancer.[3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of these receptors have become a cornerstone of modern oncology.

This document focuses on the application of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline , a key heterocyclic intermediate, in the synthesis of potent RTK inhibitors.[4] This quinazoline derivative serves as a crucial building block for synthesizing inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) family, including EGFR (ErbB1) and HER2 (ErbB2).[4][5] Specifically, it is a direct precursor to Erlotinib, a widely used EGFR inhibitor for the treatment of non-small-cell lung cancer (NSCLC) and other cancers.[6][7]

Key Target Kinases and Signaling Pathways

The quinazoline-based inhibitors synthesized from the title compound primarily target EGFR and HER2.

1. Epidermal Growth Factor Receptor (EGFR) Signaling EGFR is a transmembrane receptor that, upon binding to ligands like EGF or TGF-α, undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[8] This activation initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation and survival.[9][10] Dysregulation or mutation of EGFR is implicated in the progression of various cancers.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression mTOR mTOR Akt->mTOR mTOR->Gene_Expression Erlotinib Erlotinib (Inhibitor) Erlotinib->EGFR Blocks ATP Site Ligand EGF/TGF-α Ligand->EGFR Binds

Caption: Simplified EGFR signaling pathway and point of inhibition.

2. Human Epidermal Growth Factor Receptor 2 (HER2) Signaling HER2 (or ErbB2) is another member of the EGFR family. It is unique as it does not have a known direct ligand. Instead, it acts as a preferred heterodimerization partner for other ligand-bound EGFR family members, such as HER3.[11][12] The HER2/HER3 heterodimer is a particularly potent activator of the PI3K/AKT pathway.[12] Overexpression of HER2, found in 20-30% of invasive breast cancers, leads to constitutive kinase activity, promoting aggressive tumor growth.[11] Lapatinib is a dual TKI that inhibits both EGFR and HER2.[11][13]

HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Dimer HER2/HER3 Heterodimer HER2->Dimer HER3 HER3 HER3->Dimer PI3K PI3K Akt Akt PI3K->Akt Ras_MAPK Ras/MAPK Pathway Cell_Proliferation Cell Proliferation & Survival Ras_MAPK->Cell_Proliferation mTOR mTOR Akt->mTOR mTOR->Cell_Proliferation Lapatinib Lapatinib (Inhibitor) Lapatinib->Dimer Inhibits Ligand Heregulin Ligand->HER3 Dimer->PI3K Activates Dimer->Ras_MAPK Activates

Caption: HER2 heterodimerization and downstream signaling.

Synthetic Chemistry & Workflow

The primary synthetic route utilizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the quinazoline ring facilitates the displacement of the chlorine atom at the C4 position by a nucleophile, typically a substituted aniline.[6] This reaction is the final key step in assembling the core structure of many TKIs.

Synthesis_Workflow Quinazolinone 6,7-bis(2-methoxyethoxy) quinazolin-4(3H)-one Chloroquinazoline 4-Chloro-6,7-bis(2-methoxyethoxy) quinazoline Quinazolinone->Chloroquinazoline Chlorination (SOCl₂, POCl₃) RTK_Inhibitor Final RTK Inhibitor (e.g., Erlotinib) Chloroquinazoline->RTK_Inhibitor SNAr Coupling Aniline Substituted Aniline (e.g., 3-ethynylaniline) Aniline->RTK_Inhibitor

Caption: General synthetic workflow for RTK inhibitors.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of Erlotinib using this compound.

Protocol 1: Synthesis of this compound

This protocol describes the chlorination of the precursor 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. This precursor is considered a key intermediate, and its presence in the final product indicates an incomplete reaction.[14]

  • Materials:

    • 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

    • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)[15][16]

    • N,N-Dimethylformamide (DMF) (catalyst) or N,N-diethylaniline[6][16]

    • Toluene or Dichloromethane (DCM)[6]

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure (General):

    • To a reaction flask, add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1.0 eq) and a suitable solvent (e.g., toluene).[6]

    • Add a chlorinating agent such as phosphorus oxychloride (POCl₃) (approx. 1.2 eq) and a base like triethylamine or N,N-diethylaniline (approx. 2.0 eq).[6][16]

    • Heat the reaction mixture to reflux (typically 70-90°C) for 3-8 hours.[6][16] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and remove the excess chlorinating agent and solvent under reduced pressure.

    • Dissolve the residue in a solvent like dichloromethane.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[6]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[6]

    • The product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of Erlotinib

This protocol details the SNAr coupling of the chloro-intermediate with 3-ethynylaniline.

  • Materials:

    • This compound (1.0 eq)

    • 3-ethynylaniline (approx. 1.15 eq)[16]

    • Isopropanol (i-PrOH) or other suitable solvent[16]

    • Pyridine (optional, as base)[16]

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve 3-ethynylaniline and pyridine in isopropanol in a reaction flask under an inert atmosphere.[16]

    • In a separate flask, dissolve this compound in isopropanol.

    • Add the solution of the chloroquinazoline dropwise to the aniline solution.[16]

    • Heat the resulting mixture to reflux for approximately 4 hours. A precipitate may form during this time.[16]

    • Monitor the reaction for completion using TLC.

    • After the reaction is complete, cool the mixture to room temperature or below to encourage precipitation.

    • Filter the solid product, wash with cold solvent (e.g., isopropanol, diethyl ether), and dry under vacuum to obtain Erlotinib (typically as the hydrochloride salt if an acid is present or formed).[16]

    • Purify the crude product by column chromatography or recrystallization as needed to achieve the desired purity.[15]

Data Presentation: Reaction Parameters

The following table summarizes representative reaction conditions and yields found in the literature for key synthetic steps.

StepReactantsReagents/SolventTemp. (°C)Time (h)Yield (%)Reference
Chlorination 6,7-bis(2-methoxyethoxy) quinazolin-4(3H)-onePOCl₃, N,N-diethylaniline80-900.5~86% (as oil)[16]
Chlorination 6,7-dimethoxyquinazolin-4(3H)-oneSOCl₂, Pyridine, DCMReflux598%[17]
SNAr Coupling 4-Chloro-6,7-bis(2-methoxyethoxy) quinazoline, 3-ethynylanilinei-PrOH, PyridineReflux4Not specified[16]
SNAr Coupling 4-chloro-6,7-dimethoxyquinazoline, 3-chloro-4-fluoroanilineIsopropanolRoom Temp.198% (over 2 steps)[17]

Note: Data for the dimethoxy analogue (precursor to Gefitinib) is included for comparison of similar quinazoline chemistry.[17]

Troubleshooting and Optimization

  • Incomplete Chlorination: A common impurity in the final TKI product is the starting quinazolinone (lactam).[14] This indicates incomplete conversion in Protocol 1. To optimize, ensure anhydrous conditions, as moisture can quench the chlorinating agent. Adjusting reaction time, temperature, or the molar ratio of the chlorinating agent may also improve conversion.[14]

  • Purification: While some procedures result in a product that precipitates with high purity, column chromatography is often required to remove unreacted starting materials or side products.[15] A typical mobile phase for purifying Erlotinib derivatives is a mixture of dichloromethane and methanol.[15]

This compound is a valuable and versatile building block for the synthesis of quinazoline-based RTK inhibitors.[4] The straightforward and high-yielding protocols for its conversion into clinically significant drugs like Erlotinib underscore its importance in medicinal chemistry and drug development. The methodologies presented here provide a solid foundation for researchers engaged in the synthesis and discovery of novel kinase inhibitors.

References

Application Notes and Protocols for the Characterization of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a key intermediate in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of various cancers.[1] The purity and structural integrity of this intermediate are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the analytical characterization of this compound using state-of-the-art analytical techniques. The methodologies described herein are essential for quality control, stability testing, and regulatory submissions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 183322-18-1[1][2]
Molecular Formula C₁₄H₁₇ClN₂O₄[1][3]
Molecular Weight 312.75 g/mol [1][3][4]
Appearance White to off-white or light yellow powder/crystal[1][5]
Solubility Soluble in DMSO and DMF[2][5]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates. The following protocol is adapted from established methods for the analysis of Erlotinib and its impurities.[6][7]

Experimental Protocol

1.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard and sample

1.2. Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH 4.5 (adjusted with orthophosphoric acid)
Mobile Phase B Acetonitrile:Methanol (80:20, v/v)
Gradient 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 244 nm and 222 nm
Injection Volume 10 µL

1.3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

1.4. Data Analysis

  • The purity of the sample is determined by comparing the peak area of the main component with the total area of all peaks in the chromatogram.

  • Relative retention times of any impurities should be recorded.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample & Ref. Std. prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_end Final Concentration (0.1 mg/mL) prep_dissolve->prep_end hplc_inject Inject 10 µL onto C18 Column prep_end->hplc_inject hplc_run Isocratic Elution (1.0 mL/min, 30°C) hplc_inject->hplc_run hplc_detect UV Detection (244 nm) hplc_run->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate data_calculate Calculate Purity (%) data_integrate->data_calculate

HPLC Purity Determination Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS provides high sensitivity and selectivity for the identification and quantification of the target compound and its potential impurities.

Experimental Protocol

2.1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • This compound reference standard and sample

2.2. LC-MS Conditions

ParameterCondition
Column C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B
Flow Rate 0.7 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)

2.3. Mass Spectrometric Parameters (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound313.1[To be determined][To be determined]
(Fragment 1)313.1[To be determined][To be determined]

2.4. Sample Preparation

  • Prepare stock solutions of the reference standard and sample in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Further dilute the stock solutions with the initial mobile phase composition to the desired concentration range for analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Prepare Stock Solutions prep_dilute Dilute with Mobile Phase prep_start->prep_dilute lcms_inject Inject 5 µL onto C18 Column prep_dilute->lcms_inject lcms_run Gradient Elution lcms_inject->lcms_run lcms_detect ESI+ MRM Detection lcms_run->lcms_detect data_quantify Quantify Analyte lcms_detect->data_quantify data_identify Identify Impurities data_quantify->data_identify Spectroscopy_Workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy nmr_prep Dissolve Sample in Deuterated Solvent nmr_acq Acquire 1H & 13C Spectra nmr_prep->nmr_acq nmr_analysis Structural Elucidation nmr_acq->nmr_analysis ftir_prep Place Sample on ATR Crystal ftir_acq Acquire Spectrum (4000-400 cm-1) ftir_prep->ftir_acq ftir_analysis Functional Group ID ftir_acq->ftir_analysis

References

Application Note: HPLC Analysis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably Erlotinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] The purity of this intermediate is critical as any impurities can be carried over to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound and the quantification of its potential impurities.

The primary potential process-related impurity is the starting material, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, which can result from incomplete conversion during the chlorination step of the synthesis.[1] This method provides a reliable approach for separating and quantifying this compound from this key impurity and other potential degradation products.

Experimental Protocol

A reverse-phase HPLC method was developed and validated for the purity assessment of this compound.

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the instrumental parameters and chromatographic conditions.

ParameterSpecification
HPLC System Quaternary Gradient HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.01 M Ammonium Formate in Water (pH adjusted to 4.0 with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is used as the diluent.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 50 mL of diluent to obtain a concentration of about 500 µg/mL.

  • Impurity Stock Solution (6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one): Accurately weigh and dissolve approximately 10 mg of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one reference standard in 100 mL of diluent.

  • System Suitability Solution: Prepare a solution containing 250 µg/mL of this compound and 2.5 µg/mL of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in the diluent.

  • Sample Solution: Accurately weigh and dissolve a quantity of the this compound sample in the diluent to obtain a final concentration of approximately 250 µg/mL.

Data Presentation

The developed HPLC method effectively separates this compound from its potential primary impurity. The retention times and system suitability results are summarized in the table below.

CompoundRetention Time (min)Tailing FactorTheoretical Plates
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one~ 5.8< 1.5> 2000
This compound~ 10.2< 1.5> 2000

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The method should demonstrate good specificity, with no interference from the diluent or potential degradation products at the retention times of the analyte and its key impurity.

  • Linearity: The method should be linear over a defined concentration range for both the main component and the impurity, with a correlation coefficient (r²) of > 0.999.

  • Accuracy: The recovery of the impurity should be within an acceptable range (e.g., 98.0% to 102.0%) when spiked into the sample at different concentration levels.

  • Precision: The relative standard deviation (RSD) for the determination of the impurity should be less than 5.0% for both repeatability and intermediate precision.

Visualization

Experimental Workflow

G HPLC Analysis Workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc inject Inject System Suitability Solution hplc->inject check Check System Suitability (Resolution, Tailing Factor) inject->check check->hplc If Failed inject_sample Inject Sample Solution check->inject_sample If Passed acquire Data Acquisition inject_sample->acquire process Data Processing and Purity Calculation acquire->process report Generate Report process->report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship: Synthesis of Erlotinib

G Synthesis Pathway of Erlotinib cluster_0 Precursor cluster_1 Intermediate cluster_2 Final Product start 6,7-bis(2-methoxyethoxy) quinazolin-4(3H)-one intermediate 4-Chloro-6,7-bis(2-methoxyethoxy) quinazoline start->intermediate Chlorination end Erlotinib intermediate->end Nucleophilic Substitution with 3-ethynylaniline

Caption: Synthesis of Erlotinib from its precursor.

References

Application Notes and Protocols for NMR Spectroscopy of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a key intermediate in the synthesis of several potent tyrosine kinase inhibitors, most notably Erlotinib (Tarceva®), a drug used in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2] The structural integrity and purity of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of this compound. This document provides detailed application notes, including ¹H and ¹³C NMR spectral data, and a comprehensive experimental protocol for acquiring high-quality NMR spectra of this compound.

Molecular Structure

The chemical structure of this compound is presented below:

Caption: Chemical Structure of this compound.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data was acquired in deuterochloroform (CDCl₃) as the solvent.[3]

Table 1: ¹H NMR Data of this compound in CDCl₃ [3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.85s1HH-2
7.42s1HH-5
7.33s1HH-8
4.30-4.36m4H2 x OCH₂
3.87-3.91m4H2 x OCH₂
3.50s3HOCH₃
3.49s3HOCH₃

Table 2: ¹³C NMR Data of this compound in CDCl₃ [3]

Chemical Shift (δ) ppmAssignment
163.33C-4
160.30C-7
158.87C-6
150.42C-2
146.98C-8a
143.56C-4a
122.24C-5
110.33C-8
102.72C-5a
71.46OCH₂
69.99OCH₂
50.34OCH₃

Experimental Protocols

A generalized workflow for NMR analysis of this compound is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Weigh 10-20 mg of This compound B Dissolve in ~0.6 mL of CDCl3 (containing 0.03% TMS) A->B Solubilization C Transfer to a 5 mm NMR tube B->C Sample Transfer D Insert sample into NMR spectrometer C->D E Lock and Shim D->E Field Homogeneity Adjustment F Acquire 1H and 13C NMR spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integrate 1H spectrum H->I J Peak Picking and Chemical Shift Referencing H->J K Assign signals to molecular structure I->K J->K

Caption: General workflow for NMR analysis.

Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample.

  • Sample Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol for NMR Data Acquisition
  • Instrument Setup: Insert the prepared NMR tube into the spectrometer's sample holder.

  • Locking: Establish a deuterium lock on the CDCl₃ signal.

  • Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 250 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) to compensate for the lower natural abundance of the ¹³C isotope.

Protocol for NMR Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to generate the frequency-domain NMR spectra.

  • Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

  • Peak Analysis:

    • ¹H NMR: Integrate the peak areas to determine the relative number of protons. Identify the multiplicity (singlet, doublet, triplet, multiplet) and, where possible, measure the coupling constants (J-values).

    • ¹³C NMR: Identify the chemical shifts of the carbon signals.

  • Structural Assignment: Correlate the processed NMR data with the known structure of this compound to assign each signal to its corresponding nucleus.

Conclusion

The provided NMR data and protocols offer a comprehensive guide for the characterization of this compound. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to confidently verify the identity, structure, and purity of this vital synthetic intermediate, thereby ensuring the quality of downstream products in the drug development pipeline.

References

Application Notes and Protocols for 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a pivotal building block in the synthesis of targeted cancer therapeutics. Its quinazoline core is a privileged scaffold for the development of kinase inhibitors, most notably as a key intermediate in the production of Erlotinib, a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[1][2][3] Beyond its role as a synthetic precursor, this compound and its derivatives have shown intrinsic biological activity, including the inhibition of Aurora kinases and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] These characteristics make it a compound of significant interest in the exploration of novel anticancer agents.

This document provides detailed application notes and experimental protocols relevant to the use of this compound in cancer drug discovery. It is intended to guide researchers in the synthesis of quinazoline-based inhibitors and their subsequent biological evaluation.

Chemical and Physical Properties

PropertyValue
CAS Number 183322-18-1[4][5][6]
Molecular Formula C₁₄H₁₇ClN₂O₄[4][5][7]
Molecular Weight 312.75 g/mol [1][4]
Appearance White to off-white solid powder[4]
Solubility Soluble in DMSO and DMF; poorly soluble in water[4]

Applications in Cancer Drug Discovery

  • Synthesis of EGFR Inhibitors: The primary application of this compound is in the synthesis of Erlotinib and other 4-anilinoquinazoline derivatives that target EGFR.[1][2][8] The chlorine atom at the 4-position is susceptible to nucleophilic substitution by anilines, allowing for the introduction of various pharmacophores to modulate potency and selectivity against wild-type and mutant forms of EGFR.[4]

  • Development of Multi-Targeted Kinase Inhibitors: The quinazoline scaffold can be modified to develop inhibitors targeting multiple kinases implicated in cancer progression, such as EGFR, VEGFR, and PDGFR.[3][9] This can lead to agents with a broader spectrum of anti-cancer activity.

  • Aurora Kinase Inhibition: Derivatives of this compound have demonstrated inhibitory activity against Aurora kinases, which are key regulators of mitosis.[1][2] Dysregulation of Aurora kinases is common in many cancers, making them attractive therapeutic targets.

  • PDGFR Inhibition: The compound has also been identified as an inhibitor of PDGFR, a receptor tyrosine kinase involved in angiogenesis and tumor growth.[1][2]

  • Precursor for Dual-Targeted Inhibitors: It serves as a precursor for the synthesis of dual receptor tyrosine kinase (RTK) and histone deacetylase (HDAC) inhibitors, representing a novel approach to cancer therapy.[3]

Signaling Pathways

The primary target of inhibitors derived from this compound is the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these downstream pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization_Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Autophosphorylation RAS RAS Dimerization_Autophosphorylation->RAS PI3K PI3K Dimerization_Autophosphorylation->PI3K STAT3 STAT3 Dimerization_Autophosphorylation->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT3->Gene_Expression Quinazoline_Inhibitor 4-Anilinoquinazoline (e.g., Erlotinib) Quinazoline_Inhibitor->Dimerization_Autophosphorylation Inhibits

EGFR Signaling Pathway and Inhibition by Quinazolines.

Experimental Protocols

Protocol 1: Synthesis of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Erlotinib)

This protocol describes the nucleophilic substitution reaction to synthesize Erlotinib from this compound.

Synthesis_Workflow start Start dissolve Dissolve this compound and 3-Ethynylaniline in Isopropanol start->dissolve add_base Add Pyridine or DIPEA dissolve->add_base reflux Reflux the mixture at 80-90°C for 4-6 hours add_base->reflux monitor Monitor reaction by TLC/HPLC reflux->monitor cool Cool to room temperature monitor->cool filter Filter the precipitate cool->filter wash Wash with isopropanol and water filter->wash dry Dry under vacuum wash->dry end Obtain Erlotinib dry->end

Workflow for the Synthesis of Erlotinib.

Materials:

  • This compound

  • 3-Ethynylaniline

  • Isopropanol (i-PrOH)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction flask, dissolve this compound (1 equivalent) and 3-ethynylaniline (1.1 equivalents) in isopropanol.[10]

  • Add pyridine (1.2 equivalents) or DIPEA to the mixture.[10]

  • Heat the reaction mixture to reflux (approximately 80-90°C) under an inert atmosphere.[10]

  • Stir the reaction for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.[11]

  • Filter the solid precipitate and wash it sequentially with cold isopropanol and water.

  • Dry the product under vacuum to yield N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Erlotinib).

Protocol 2: Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of quinazoline derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, NCI-H1975)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[12]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This assay measures the direct inhibition of EGFR kinase activity by the synthesized compounds.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • Add 1 µL of the test compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the EGFR enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.[14]

  • Incubate the reaction for 60 minutes at room temperature.[14]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[14]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Quantitative Data

The following tables summarize the inhibitory activities of various quinazoline derivatives synthesized from or related to this compound.

Table 1: In Vitro Cytotoxicity (IC50) of Quinazoline Derivatives against Cancer Cell Lines

CompoundCell LineEGFR MutationIC50 (µM)Reference
ErlotinibHepG2Wild-Type25[15]
ErlotinibMCF-7Wild-Type20[15]
GefitinibA549Wild-Type>10[15]
Compound 8aMCF-7Wild-Type0.067[16]
Compound 8bMCF-7Wild-Type0.074[16]
Compound 9aHepG2Wild-Type0.187[16]
Compound 79NCI-H1975L858R/T790M0.031[17]

Table 2: In Vitro Kinase Inhibitory Activity (IC50) of Quinazoline Derivatives

CompoundKinase TargetIC50 (nM)Reference
ErlotinibEGFR2[18]
GefitinibEGFR23-79[18]
LapatinibEGFR27.06[15]
Compound 1EGFRwt20.72[15]
AfatinibEGFRwt0.6[15]
AfatinibEGFR T790M/L858R3.5[15]
Compound 8EGFRwt0.8[15]
Compound 8EGFR T790M/L858R2.7[15]

Conclusion

This compound is a versatile and valuable intermediate in the field of oncology drug discovery. Its utility in the synthesis of potent and selective kinase inhibitors, particularly those targeting the EGFR signaling pathway, is well-established. The protocols and data presented herein provide a framework for researchers to utilize this compound in the development of novel anti-cancer agents. Further exploration of derivatives of this scaffold may lead to the discovery of new therapeutics with improved efficacy and the ability to overcome drug resistance.

References

Application Notes and Protocols for the Development of Novel Anticancer Agents from Quinazoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel anticancer agents derived from quinazoline intermediates. This document outlines the key signaling pathways targeted by these compounds, detailed experimental protocols for their evaluation, and a summary of their biological activities.

Introduction to Quinazoline-Based Anticancer Agents

Quinazoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] In oncology, the quinazoline scaffold is a cornerstone for the design of targeted therapies, particularly as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[3][4] Several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, have been successfully developed and approved for the treatment of various cancers, primarily by targeting the Epidermal Growth Factor Receptor (EGFR).[2][5] More recent research has focused on developing quinazoline derivatives that target other key kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), or that act as dual inhibitors, offering the potential for improved efficacy and the ability to overcome drug resistance.[6][7]

Key Signaling Pathways

Quinazoline-based anticancer agents primarily exert their effects by inhibiting key signaling pathways involved in tumorigenesis and angiogenesis. The two most prominent targets are the EGFR and VEGFR signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a pivotal role in regulating cell growth, proliferation, and survival.[8] In many cancers, this pathway is aberrantly activated through EGFR overexpression or mutations.[9] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[10]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition

EGFR Signaling Pathway and Quinazoline Inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] VEGFR-2 is the primary receptor responsible for mediating the angiogenic effects of VEGF.[11] Quinazoline-based VEGFR inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activation and downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[7][12]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane (Endothelial Cell) cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR2 Inhibition

VEGFR Signaling Pathway and Quinazoline Inhibition.

Quantitative Data Presentation

The following tables summarize the in vitro anticancer activity of representative quinazoline derivatives against various cancer cell lines and their inhibitory activity against key kinases.

Table 1: Anticancer Activity (IC50 in µM) of Selected Quinazoline Derivatives in Various Cancer Cell Lines

Compound/DerivativeClassMCF-7 (Breast)A549 (Lung)HCT116 (Colon)MGC-803 (Gastric)HeLa (Cervical)Reference
Gefitinib 4-Anilinoquinazoline>100.0158.9--[13]
Erlotinib 4-Anilinoquinazoline7.92.15.6--[13]
Compound 9 Morpholin-3-one fused quinazoline->100 (H358)---[13]
Compound 18 2-Phenylquinazoline2.153.54-0.85-[14]
Compound 44 Quinazolinone-imidazolone hybrid0.08---0.25[13]
Compound 46 Quinazoline-isoxazole derivative1.982.313.24--[13]
Compound 47 Quinazoline-isoxazole derivative2.152.643.51--[13]
Compound C1 Tetrahydrobenzo[h]quinazoline51.9% inhibition at 62.5 µg/ml----[15]
Compound C2 Tetrahydrobenzo[h]quinazoline50% inhibition at 62.5 µg/ml----[15]

Table 2: Kinase Inhibitory Activity (IC50 in nM) of Selected Quinazoline Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Gefitinib EGFR2-37[13]
Erlotinib EGFR2[13]
Lapatinib EGFR/HER210.8/9.2[13]
Vandetanib VEGFR-240[12]
Compound 9 EGFR (T790M/L858R)15[13]
SQ2 VEGFR-214[16]

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of novel quinazoline-based anticancer agents.

General Workflow for Anticancer Drug Screening

The screening of novel quinazoline derivatives typically follows a multi-step process to assess their therapeutic potential.

Experimental_Workflow cluster_workflow Anticancer Drug Screening Workflow Synthesis Synthesis of Quinazoline Derivatives InVitro In Vitro Assays Synthesis->InVitro Biochemical Biochemical Assays (Kinase Inhibition) InVitro->Biochemical CellBased Cell-Based Assays (Viability, Apoptosis, Cell Cycle) InVitro->CellBased LeadOpt Lead Optimization Biochemical->LeadOpt CellBased->LeadOpt InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Clinical Clinical Trials InVivo->Clinical

References

Application of 4-Chloroquinazolines in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 4-chloroquinazolines stand out as crucial intermediates in the synthesis of a wide array of therapeutic agents, particularly in oncology. The reactivity of the chlorine atom at the 4-position allows for facile nucleophilic substitution, enabling the introduction of various functionalities and the generation of diverse chemical libraries for drug discovery. This document provides a detailed overview of the applications of 4-chloroquinazolines, focusing on their role in the development of kinase inhibitors and other anticancer agents.

Key Applications in Medicinal Chemistry

4-Chloroquinazoline derivatives have been extensively explored for their therapeutic potential, primarily as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

Anticancer Agents

The most significant application of 4-chloroquinazolines is in the development of anticancer drugs. By reacting 4-chloroquinazolines with various anilines, a class of compounds known as 4-anilinoquinazolines is produced. These molecules have been successfully developed as inhibitors of several receptor tyrosine kinases (RTKs) implicated in tumor growth and proliferation.[1]

Key molecular targets for 4-anilinoquinazoline-based drugs include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a common feature in many cancers, including non-small-cell lung cancer (NSCLC) and colorectal cancer. 4-Anilinoquinazolines, such as Gefitinib and Erlotinib, are FDA-approved drugs that competitively inhibit the ATP-binding site of the EGFR tyrosine kinase domain, blocking downstream signaling pathways and inhibiting cell proliferation.[1][2]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs are key mediators of this process. Several 4-anilinoquinazoline derivatives have been developed as potent VEGFR inhibitors, demonstrating anti-angiogenic properties.[1][3]

  • Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is involved in cell growth, proliferation, and migration. Dysregulation of this pathway is associated with various cancers. 4-Anilinoquinazolines have shown inhibitory activity against PDGFR-β.[1]

  • Tubulin Polymerization: Some 4-anilinoquinazoline derivatives, like Verubulin (MPC-6827), act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[1]

The following diagram illustrates the general mechanism of action of 4-anilinoquinazoline-based EGFR inhibitors.

EGFR_Inhibition cluster_cell Cancer Cell cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK Activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR Activates Anilinoquinazoline 4-Anilinoquinazoline (e.g., Gefitinib) Anilinoquinazoline->EGFR Inhibits ATP ATP ATP->EGFR Binds Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation

Caption: EGFR Signaling Inhibition by 4-Anilinoquinazolines.

Quantitative Data: Biological Activity of 4-Chloroquinazoline Derivatives

The following table summarizes the in vitro cytotoxic activity of several synthesized 4-anilinoquinazoline derivatives against various cancer cell lines.

CompoundTarget Cell LineIC50 (µM)Reference
10b HCT-1162.8[1]
10b T98G2.0[1]
Erlotinib T98G21.3[1]
Gefitinib T98G37.8[1]
Verubulin T98G0.0002[1]
Doxorubicin HCT-1160.04[1]
Doxorubicin T98G0.1[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloroquinazolines

This protocol outlines a general two-step procedure for the synthesis of 4-chloroquinazolines starting from substituted anthranilamides.

Step 1: Synthesis of Quinazolin-4(3H)-ones

  • To a solution of the appropriate anthranilamide in a suitable solvent (e.g., ethanol), add an aldehyde (e.g., benzaldehyde).

  • Add a dehydrogenating agent, such as iodine.

  • Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

  • After cooling, the product quinazolin-4(3H)-one is typically collected by filtration and can be used in the next step without further purification.

Step 2: Chlorination of Quinazolin-4(3H)-ones

  • Suspend the quinazolin-4(3H)-one from the previous step in a suitable solvent (e.g., toluene).

  • Add a chlorinating agent, such as thionyl chloride (SOCl2) or a combination of trichloroacetonitrile (Cl3CCN) and triphenylphosphine (PPh3).[1]

  • Reflux the mixture for several hours until the starting material is consumed.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • The crude 4-chloroquinazoline can be purified by recrystallization or column chromatography.

The following diagram illustrates a typical workflow for the synthesis and evaluation of 4-anilinoquinazoline derivatives.

Synthesis_Workflow Start Starting Materials (Anthranilamide, Aldehyde) Quinazolinone Synthesis of Quinazolin-4(3H)-one Start->Quinazolinone Chlorination Chlorination to form 4-Chloroquinazoline Quinazolinone->Chlorination NArylation N-Arylation Reaction Chlorination->NArylation Aniline Substituted Aniline Aniline->NArylation Anilinoquinazoline Synthesis of 4-Anilinoquinazoline NArylation->Anilinoquinazoline Purification Purification and Characterization Anilinoquinazoline->Purification Biological_Screening Biological Screening (e.g., MTT Assay) Purification->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for synthesis and evaluation.

Protocol 2: Synthesis of 4-Anilinoquinazolines via N-Arylation

This protocol describes the microwave-assisted N-arylation of 4-chloroquinazolines with various anilines.[1]

  • In a microwave vial, combine the 4-chloroquinazoline (1 equivalent), the desired aniline derivative (1.1-1.5 equivalents), and a suitable solvent system (e.g., THF/H2O).[1]

  • Seal the vial and subject it to microwave irradiation at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-anilinoquinazoline.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, T98G) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (4-anilinoquinazoline derivatives) and a positive control (e.g., Doxorubicin) in cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Conclusion

4-Chloroquinazolines are indispensable building blocks in medicinal chemistry, providing a versatile platform for the synthesis of potent and selective therapeutic agents. Their application has led to the successful development of several FDA-approved anticancer drugs, particularly kinase inhibitors. The straightforward and efficient synthetic routes to 4-chloroquinazolines and their subsequent derivatives, coupled with their significant biological activities, ensure that this scaffold will continue to be a focal point of research in the quest for novel and more effective medicines. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of new 4-chloroquinazoline-based compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. This key intermediate is notably used in the synthesis of the drug molecule Erlotinib hydrochloride.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common starting material is 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.[1][3] This precursor is then chlorinated to yield the desired product.

Q2: What chlorinating agents are typically used for this synthesis?

A2: Phosphorus oxychloride (POCl₃) is a frequently used chlorinating agent for converting the quinazolinone to the 4-chloro derivative.[1][3] Thionyl chloride (SOCl₂) can also be used for the chlorination of quinazoline systems.[4]

Q3: What are the typical physical properties of this compound?

A3: It is a white or grayish-white solid powder at room temperature and pressure.[1] It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), but has poor solubility in water.[1]

Q4: What is the primary application of this compound?

A4: It is a crucial intermediate in the synthesis of Erlotinib, a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase used in cancer therapy.[2][5] The chlorine at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of other functional groups.[1]

Troubleshooting Guide

Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in quinazoline synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

    • Temperature: Ensure the reaction temperature is optimized for the specific protocol. Some methods may require heating up to 80-90°C.[3]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration and ensure the consumption of the starting material. Reaction times can range from a few hours to over 24 hours.[6]

    • Solvent: The choice of solvent can significantly impact the yield. Toluene is a commonly used solvent for this reaction.[1]

  • Reagent Quality and Stoichiometry:

    • Chlorinating Agent: Use fresh or properly stored phosphorus oxychloride. Ensure the correct molar ratio of the chlorinating agent to the starting material is used.

    • Base: Some protocols utilize a base like triethylamine or N,N-diethylaniline to facilitate the reaction.[1][3] The purity and stoichiometry of the base are important.

  • Work-up and Purification:

    • Moisture Sensitivity: It is crucial to avoid contact with water during the work-up process, as this can lead to the degradation of the product.[1]

    • Purification Method: Incomplete removal of byproducts or impurities can lower the isolated yield. Purification is often achieved by trituration with a suitable solvent like toluene, followed by filtration.[3]

Q2: My final product is impure. What are some common impurities and how can I remove them?

A2: Impurities can arise from unreacted starting materials, byproducts of the chlorination reaction, or degradation of the product.

Common Impurities & Purification Strategies:

  • Unreacted 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one: This can be addressed by ensuring the reaction goes to completion through optimized reaction time and temperature.

  • Hydrolysis Product: If the product comes into contact with water during work-up, it can hydrolyze back to the starting quinazolinone. A water-free work-up is essential.

  • Purification: The crude product can be purified by recrystallization or by triturating with a solvent like toluene to remove impurities.[3] The solid product is then typically filtered and dried.

Data Summary

ParameterMethod 1Method 2
Starting Material 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
Chlorinating Agent Phosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃)
Base TriethylamineN,N-diethylaniline
Solvent TolueneToluene (for trituration)
Temperature 70-80°C80-90°C
Reaction Time 3 hours30 minutes
Reference Zhang, G. et al.[1]M. D. Publications Pvt. Ltd.[3]

Experimental Protocols

Protocol 1: Synthesis using Phosphorus Oxychloride and Triethylamine

This protocol is based on the method described by Zhang, G. et al.[1]

  • To a three-necked flask, add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (40.8 g), phosphorus oxychloride (25.5 g, 167 mmol), and triethylamine (33.7 g, 334 mmol).

  • Add toluene to the flask.

  • Stir the resulting mixture at 70-80°C for 3 hours.

  • After the reaction is complete, remove the excess POCl₃ by rotary evaporation.

  • Crucially, avoid contact with water during the post-treatment process to prevent product degradation.

Protocol 2: Synthesis using Phosphorus Oxychloride and N,N-diethylaniline

This protocol is based on the method described by M. D. Publications Pvt. Ltd.[3]

  • To a reaction flask with magnetic stirring, add N,N-diethylaniline (5.8 g, 38.9 mmol).

  • Add phosphorus oxychloride (30 mL) to the flask.

  • Add 6,7-bis(2-methoxyethoxy)-quinazolin-4(3H)-one (10.0 g, 34 mmol).

  • Immerse the reaction flask in an oil bath preheated to 70°C.

  • Increase the temperature to 90°C over 10 minutes and maintain it at 80-90°C for an additional 30 minutes.

  • Remove most of the excess phosphoryl chloride under reduced pressure.

  • Triturate the resulting dark oil with toluene (3 x 150 mL).

Visualizations

G Troubleshooting Workflow for Low Yield start Low Product Yield check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_reagents Verify Reagent Quality & Stoichiometry reagents_ok Reagents Correct? check_reagents->reagents_ok check_workup Examine Work-up & Purification workup_ok Work-up Anhydrous? check_workup->workup_ok conditions_ok->check_reagents Yes optimize_conditions Optimize Temperature, Time, or Solvent conditions_ok->optimize_conditions No reagents_ok->check_workup Yes use_fresh_reagents Use Fresh Reagents, Verify Stoichiometry reagents_ok->use_fresh_reagents No improve_workup Ensure Anhydrous Conditions, Optimize Purification workup_ok->improve_workup No end Improved Yield workup_ok->end Yes optimize_conditions->end use_fresh_reagents->end improve_workup->end

Caption: Troubleshooting workflow for low yield.

G Synthesis Pathway of this compound cluster_reactants Reactants cluster_process Reaction cluster_products Products start_material 6,7-bis(2-methoxyethoxy) quinazolin-4(3H)-one reaction Chlorination in Solvent (e.g., Toluene) Heat (70-90°C) start_material->reaction chlorinating_agent Phosphorus Oxychloride (POCl₃) + Base (e.g., Triethylamine) chlorinating_agent->reaction product 4-Chloro-6,7-bis(2-methoxyethoxy) quinazoline reaction->product

Caption: Synthesis of the target compound.

References

Technical Support Center: Synthesis of 4-Anilinoquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-anilinoquinazoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-anilinoquinazolines?

A1: The most prevalent and efficient method for synthesizing 4-anilinoquinazoline derivatives is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline with a substituted aniline.[1] Microwave-assisted synthesis has become a preferred alternative to traditional heating methods, often resulting in significantly shorter reaction times and improved yields.[1][2]

Q2: Why are 4-anilinoquinazolines significant in drug development?

A2: 4-Anilinoquinazoline derivatives are a crucial class of heterocyclic compounds known for their potent biological activities, particularly as kinase inhibitors. Many compounds with this scaffold have been developed as targeted cancer therapeutics, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] The overexpression or mutation of EGFR is a key factor in the progression of various cancers.[3]

Q3: What is the mechanism of action of 4-anilinoquinazoline-based drugs?

A3: The primary mechanism of action for many biologically active 4-anilinoquinazoline derivatives is the inhibition of the EGFR signaling pathway. These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This prevents its autophosphorylation and the subsequent activation of downstream pathways like the RAS/MAPK and PI3K/AKT pathways, which are involved in cell proliferation, growth, and metastasis.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: I am experiencing a very low yield or no formation of my desired 4-anilinoquinazoline. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common challenge in the synthesis of 4-anilinoquinazolines. A systematic approach to troubleshooting is essential.

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • 4-Chloroquinazoline: Ensure the starting material is pure and has not hydrolyzed. Impurities can lead to side reactions.

    • Aniline: The purity of the aniline is critical. Verify the purity using techniques like NMR or GC-MS. Electron-poor anilines are less nucleophilic and can lead to lower yields and longer reaction times.[5] For such cases, microwave irradiation can be particularly effective.[5]

    • Solvent: The presence of water in the solvent can be detrimental, especially in microwave synthesis. Using anhydrous solvents is recommended.

  • Suboptimal Reaction Conditions:

    • Temperature: While conventional methods may require prolonged heating at reflux, microwave synthesis often utilizes specific temperature and power settings for optimal results.[2] A temperature screening may be necessary to find the ideal condition for your specific substrates.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Incomplete consumption of starting materials indicates that a longer reaction time or higher temperature may be needed. Conversely, prolonged reaction times can lead to product degradation.

    • Solvent Choice: 2-Propanol is a commonly used solvent for this reaction.[1] However, other solvents like ethanol or n-butanol have also been reported. The choice of solvent can significantly impact the reaction rate and yield.

  • Side Reactions:

    • Hydrolysis of 4-chloroquinazoline: If moisture is present, 4-chloroquinazoline can hydrolyze to quinazolin-4-one, which is unreactive towards the aniline.

    • Dimerization or Polymerization: Under certain conditions, side reactions involving the starting materials can occur.

    • Over-alkylation: If the aniline has other nucleophilic sites, multiple substitutions might occur.

  • Product Loss During Workup and Purification:

    • Significant product loss can occur during extraction and purification steps. Ensure complete extraction from the aqueous phase and minimize transfers. Optimize your purification method to reduce losses.

Problem 2: Difficulty in Product Purification

Q: I am facing challenges in purifying my 4-anilinoquinazoline product. What are the common issues and how can I resolve them?

A: Purification of 4-anilinoquinazoline derivatives, while often straightforward, can present some challenges.

Common Purification Issues and Solutions:

  • Tailing on Silica Gel Chromatography:

    • The basic nitrogen atoms in the quinazoline and aniline moieties can interact strongly with the acidic silica gel, leading to tailing.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress these interactions.

  • Product Instability on Silica Gel:

    • Some sensitive 4-anilinoquinazoline derivatives may decompose on silica gel.

    • Solution: Consider using a less acidic stationary phase like alumina or a different purification technique such as recrystallization or preparative TLC/HPLC.

  • Co-elution with Starting Materials or Byproducts:

    • If the polarity of the product is very similar to that of the unreacted aniline or side products, separation by column chromatography can be difficult.

    • Solution: Optimize the eluent system using TLC before running the column. A gradient elution may be necessary. If co-elution persists, consider derivatizing the impurity to alter its polarity or using an alternative purification method.

  • Low Solubility of the Product:

    • Some 4-anilinoquinazoline derivatives may have poor solubility in common organic solvents, making purification and handling difficult.

    • Solution: Try a range of solvents or solvent mixtures for recrystallization. For chromatography, dissolve the crude product in a stronger, more polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for N-Arylheterocyclic Substituted-4-aminoquinazolines.

EntryAmineMethodReaction TimeYield (%)
12-AminopyridineConventional12 h65
Microwave20 min92
22-Amino-4-methylpyrimidineConventional12 h68
Microwave20 min95
32-Amino-4,6-dimethylpyrimidineConventional12 h72
Microwave20 min98
43-Amino-5-methylisoxazoleConventional12 h60
Microwave20 min89

Data adapted from a study on microwave-assisted synthesis, demonstrating a significant reduction in reaction time and an increase in yield compared to conventional heating.[2]

Experimental Protocols

Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives

This protocol is a general method adapted for the synthesis of various N-aryl substituted 4-aminoquinazoline compounds.[1]

Materials:

  • 4-Chloroquinazoline

  • Substituted aniline

  • 2-Propanol (IPA), anhydrous

  • Microwave reactor vials

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 mmol) and the desired substituted aniline (1.2 mmol).

  • Add anhydrous 2-propanol (5 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 60W for 20 minutes. The reaction temperature will typically reach the reflux temperature of 2-propanol.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting solid product can be collected by filtration.

  • Wash the collected solid with cold 2-propanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • If necessary, further purify the product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Anilinoquinazoline 4-Anilinoquinazoline Anilinoquinazoline->EGFR Inhibition Synthesis_Workflow Start Starting Materials: 4-Chloroquinazoline & Substituted Aniline Reaction Reaction Setup: Solvent (e.g., 2-Propanol), Microwave Irradiation or Conventional Heating Start->Reaction Monitoring Reaction Monitoring: TLC or LC-MS Reaction->Monitoring Workup Workup: Cooling, Filtration, Washing Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography or Recrystallization Workup->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization FinalProduct Final Product: 4-Anilinoquinazoline Derivative Characterization->FinalProduct Troubleshooting_Workflow Problem Low or No Product Yield CheckReagents Check Starting Material Purity (4-Chloroquinazoline, Aniline, Solvent) Problem->CheckReagents CheckConditions Verify Reaction Conditions (Temperature, Time, Stirring) Problem->CheckConditions CheckWorkup Review Workup & Purification (Extraction, Chromatography Technique) Problem->CheckWorkup PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents Impurities Found OptimizeConditions Optimize Conditions: - Increase Temperature/Time - Use Microwave Synthesis - Change Solvent CheckConditions->OptimizeConditions Suboptimal OptimizePurification Optimize Purification: - Add Base to Eluent - Change Stationary Phase - Recrystallize CheckWorkup->OptimizePurification Product Loss Identified Success Improved Yield OptimizeConditions->Success PurifyReagents->Success OptimizePurification->Success

References

Technical Support Center: Chlorination of Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chlorination of quinazolinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the chlorination of quinazolinones?

A1: The most prevalent side reaction, particularly when using phosphorus oxychloride (POCl₃), is the formation of "pseudodimers." These dimers arise from the reaction between a phosphorylated quinazolinone intermediate and an unreacted quinazolinone molecule.[1] Another common issue is the hydrolysis of the desired 4-chloroquinazoline product back to the starting quinazolinone during aqueous workup. Inadequate control of regioselectivity can also lead to a mixture of halogenated products, especially in palladium-catalyzed reactions.[1]

Q2: My chlorination reaction is not proceeding or is giving a low yield. What are the possible causes and solutions?

A2: Low or no product yield can be attributed to several factors:

  • Inactive Reagents or Catalysts: Ensure all reagents, especially the chlorinating agent and any catalysts (e.g., palladium), are fresh and active. Water can deactivate many reagents, so using anhydrous solvents and reagents is crucial.[1]

  • Poor Substrate Solubility: The quinazolinone starting material must be fully dissolved in the chosen solvent. If solubility is an issue, consider screening alternative solvents.[1]

  • Suboptimal Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessively high temperatures can promote side reactions. Temperature optimization is often necessary.[1]

  • Influence of Substituents: Electron-donating groups on the quinazolinone ring generally increase reactivity, while electron-withdrawing groups can significantly decrease it, sometimes requiring harsher reaction conditions.[1]

Q3: How can I minimize the formation of the pseudodimer byproduct when using POCl₃?

A3: Pseudodimer formation can be suppressed by controlling the reaction temperature and ensuring the reaction medium remains basic. The reaction with POCl₃ occurs in two stages: an initial phosphorylation at lower temperatures (below 25°C) followed by chlorination at higher temperatures (70-90°C).[1][2] By performing the initial phosphorylation under basic conditions (e.g., using a tertiary amine with a pKa > 9) and at a controlled low temperature, the formation of the pseudodimer can be minimized before proceeding to the higher temperature required for the chlorination step.[1][2]

Q4: During workup, I am isolating my starting quinazolinone instead of the chlorinated product. Why is this happening and how can I prevent it?

A4: This is a common issue caused by the hydrolysis of the 4-chloroquinazoline product, which is sensitive to water, especially under acidic conditions. Pouring the reaction mixture directly into water can lead to rapid hydrolysis. To prevent this, it is recommended to first remove the excess chlorinating agent under reduced pressure. The subsequent quenching should be performed carefully at low temperatures (e.g., 0°C) by pouring the reaction mixture onto a cold basic solution, such as sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide (NH₄OH), to neutralize any generated acid.

Q5: Which chlorinating agent should I choose for my quinazolinone substrate?

A5: The choice of chlorinating agent depends on the specific quinazolinone substrate and the desired reaction conditions.

  • Phosphorus oxychloride (POCl₃) is a common and effective reagent, often used in excess as both the reagent and solvent. It is particularly useful for substrates that are difficult to chlorinate.

  • Thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) is another widely used system that can provide high yields and may be considered a less harsh alternative to POCl₃ for some substrates.

  • Triphenylphosphine (PPh₃) in combination with a chlorine source like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid offers a milder, non-acidic alternative.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive or wet reagents/solvents.Use fresh, anhydrous reagents and solvents. Ensure the quinazolinone starting material is thoroughly dried.
Poor solubility of the starting material.Screen for a more suitable solvent (e.g., DMF, acetonitrile, toluene).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation.
Presence of strong electron-withdrawing groups on the quinazolinone.Consider using a more potent chlorinating agent (e.g., POCl₃/PCl₅) or harsher reaction conditions (higher temperature, longer reaction time).
Formation of Multiple Products (Poor Regioselectivity) Suboptimal reaction conditions for substituted quinazolinones.Systematically screen different catalysts, solvents, and temperatures to optimize for the desired regioisomer.
Incorrect choice of halogenating agent.Try a different chlorinating agent that may offer better selectivity for your specific substrate.
Product Hydrolyzes Back to Starting Material During Workup Aqueous workup under acidic conditions.Remove excess chlorinating agent under vacuum before workup. Quench the reaction mixture by adding it to a cold (0°C) basic solution (e.g., NaHCO₃ solution).
Formation of Pseudodimer Byproduct (with POCl₃) Reaction conditions favor the reaction between phosphorylated intermediate and unreacted quinazolinone.Control the temperature during the initial phosphorylation step (< 25°C) and maintain basic conditions throughout the addition of POCl₃.[1][2]

Data Presentation: Comparison of Chlorination Methods

Chlorinating Agent/System Typical Reaction Conditions Reported Yield Range Key Advantages Potential Drawbacks
POCl₃ Reflux, often without additional solvent, 70-110°C, 2-8 hours.86%Powerful reagent, effective for deactivated substrates.Harsh conditions, potential for pseudodimer formation, difficult workup.
POCl₃ / PCl₅ Fused on a water bath, 6-8 hours.-Increased reactivity for very unreactive substrates.Very harsh conditions, significant side product formation possible.
SOCl₂ / cat. DMF Reflux in excess SOCl₂ or an inert solvent (e.g., CH₂Cl₂), 2-6 hours.77-96%Generally high yielding, often cleaner than POCl₃.SOCl₂ is toxic and requires careful handling.
PPh₃ / Trichloroisocyanuric Acid -89%Milder, non-acidic conditions.May not be suitable for all substrates, requires separation from triphenylphosphine oxide byproduct.

Note: Yields are highly substrate-dependent and the values presented are based on specific examples found in the literature. Optimization is often necessary for a new substrate.

Experimental Protocols

Protocol 1: Chlorination of Quinazolin-4(3H)-one using POCl₃
  • To 340 mg (2.36 mmol) of quinazolin-4(3H)-one, add 8 mL of phosphorus oxychloride (POCl₃).

  • Heat the mixture at 110°C for 2 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess POCl₃ under reduced pressure.

  • Carefully partition the crude residue between dichloromethane (CH₂Cl₂) and a cold (0°C) 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 4-chloroquinazoline. A reported yield for this procedure is 86%.

Protocol 2: Chlorination of Quinazolin-4(3H)-one using SOCl₂/DMF
  • Dissolve 0.1 mol of quinazolin-4(3H)-one in 50 mL of thionyl chloride (SOCl₂).

  • To the stirring suspension at room temperature, add 1 mL of N,N-dimethylformamide (DMF) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice water with stirring.

  • Continue stirring for approximately 30 minutes to ensure complete precipitation of the product.

  • Filter the solid, wash it with water, and then with anhydrous diethyl ether to obtain 4-chloroquinazoline. A reported yield for a similar procedure is 92.7%.

Mandatory Visualizations

Chlorination_Pathway Quinazolinone Quinazolinone Phosphorylated_Intermediate O-Phosphorylated Intermediate Quinazolinone->Phosphorylated_Intermediate + POCl₃, Base POCl3 POCl₃ Base Base (e.g., Et₃N) < 25°C N_Phosphorylated_Intermediate N-Phosphorylated Intermediate Phosphorylated_Intermediate->N_Phosphorylated_Intermediate Chloroquinazoline 4-Chloroquinazoline Phosphorylated_Intermediate->Chloroquinazoline + Cl⁻, Δ Pseudodimer Pseudodimer (Byproduct) Phosphorylated_Intermediate->Pseudodimer + Unreacted Quinazolinone Equilibrium Chloride_Ion Cl⁻ Heat Δ (70-90°C) Unreacted_Quinazolinone Unreacted Quinazolinone

Caption: Reaction pathway for the chlorination of quinazolinone using POCl₃.

Troubleshooting_Workflow Start Start: Chlorination of Quinazolinone Check_Reaction Reaction Issue? (Low/No Conversion, Byproducts) Start->Check_Reaction Low_Conversion Low/No Conversion Check_Reaction->Low_Conversion Yes Byproducts Byproduct Formation Check_Reaction->Byproducts Yes End_Success Successful Chlorination Check_Reaction->End_Success No Check_Reagents Check Reagents & Solvents (Anhydrous? Active?) Low_Conversion->Check_Reagents Pseudodimer_Issue Pseudodimer Formation? Byproducts->Pseudodimer_Issue Hydrolysis_Issue Hydrolysis to Starting Material? Byproducts->Hydrolysis_Issue Check_Temp Optimize Temperature Check_Reagents->Check_Temp Check_Solubility Improve Solubility (Screen Solvents) Check_Temp->Check_Solubility End_Fail Further Optimization Needed Check_Solubility->End_Fail Control_Temp_Base Control Temp (<25°C) & Use Base during POCl₃ addition Pseudodimer_Issue->Control_Temp_Base Yes Pseudodimer_Issue->End_Fail No Careful_Workup Careful Workup: 1. Remove excess reagent 2. Quench in cold basic solution Hydrolysis_Issue->Careful_Workup Yes Hydrolysis_Issue->End_Fail No Control_Temp_Base->End_Success Careful_Workup->End_Success

Caption: Troubleshooting workflow for quinazolinone chlorination.

References

Technical Support Center: Optimizing Erlotinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Erlotinib. Our aim is to help you optimize reaction conditions, increase yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Erlotinib, providing actionable solutions in a question-and-answer format.

Issue 1: High Levels of Lactam Impurity in the Final Product

Q1: What is the Erlotinib lactam impurity and why is it present in my final product?

A1: The Erlotinib lactam impurity, chemically known as 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, is a key intermediate in the synthesis of Erlotinib.[1] Its presence in the final product typically indicates an incomplete chlorination reaction or carry-over from this previous synthetic step.[1] Controlling the levels of this impurity is crucial as it can reduce the overall yield and purity of your Erlotinib, and potentially impact the safety and efficacy profile of the drug.

Q2: How can I minimize the formation of the lactam impurity?

A2: Minimizing the lactam impurity requires optimizing two key stages of the synthesis: the chlorination of the quinazolinone intermediate and the subsequent coupling reaction with 3-ethynylaniline.

  • Optimize Chlorination: Incomplete conversion of the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one to the 4-chloroquinazoline intermediate is a primary cause of lactam impurity. To enhance this step, you should:

    • Adjust Reaction Conditions: Fine-tune the temperature, reaction time, and the molar ratio of the chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride).[1]

    • Ensure Anhydrous Conditions: Moisture can quench the chlorinating agent, leading to an incomplete reaction.[1]

  • Enhance Coupling Reaction Efficiency: An inefficient final coupling step can also contribute to the presence of unreacted intermediates. To improve this:

    • Optimize Reaction Parameters: Adjust the reaction temperature, duration, and the choice and amount of base used.[1]

    • Solvent Selection: Consider using a high-boiling point solvent to ensure the reaction proceeds to completion.[1]

Issue 2: Low Overall Yield of Erlotinib

Q3: My overall yield for Erlotinib synthesis is consistently low. Which steps are the most critical to optimize for yield improvement?

A3: The key steps that significantly impact the overall yield are the cyclization, chlorination, and amination reactions.[2] One reported optimized process achieves a total yield of 72.9% with a purity of 99.84%.[2]

  • Cyclization Reaction: For the synthesis of the quinazolinone intermediate, optimal conditions have been reported as a molar ratio of starting material to formamide to ammonium formate of 1:5:1, with a reaction time of 15 hours at 120 °C.[2]

  • Chlorination Reaction: The choice of chlorinating agent is crucial. Phosphorus oxychloride (POCl₃) has been identified as an effective choice.[2]

  • Amination Reaction: In the final coupling step, an optimized ratio of the 4-chloroquinazoline intermediate to 3-ethynylaniline is 1:1.1, with a reaction time of 6 hours.[2]

Issue 3: Formation of Other Process-Related Impurities

Q4: Besides the lactam impurity, what other impurities can form during Erlotinib synthesis?

A4: During the synthesis of Erlotinib, several other process-related impurities can be generated. These can arise from side reactions, unreacted starting materials, or degradation products.[3] Some identified impurities include structural isomers where a chloroethoxy group replaces a methoxyethoxy group at either the 6 or 7 position of the quinazoline ring.[4] The formation of these impurities is often attributed to the reaction conditions, particularly the presence of water and the nucleophilic attack of chloride ions.[4]

Q5: How can I identify and control these other impurities?

A5: The International Conference on Harmonisation (ICH) guidelines state that any impurity exceeding 0.1% must be identified and quantified.[4]

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for detecting and quantifying impurities.[4]

  • Spectroscopic Identification: Impurities can be isolated (e.g., by column chromatography) and their structures confirmed using techniques like ¹H and ¹³C-NMR, and mass spectrometry.[4]

  • Process Control: To control the formation of these impurities, it is essential to maintain strict control over reaction conditions, including temperature, reaction time, and the purity of starting materials and reagents.[1][3] Robust purification techniques, such as recrystallization or column chromatography, are also necessary to remove any impurities that do form.[1]

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for key steps in Erlotinib synthesis based on published data.

Table 1: Optimized Cyclization Reaction Conditions [2]

ParameterOptimized Value
Molar Ratio (Starting Material:Formamide:Ammonium Formate)1:5:1
Reaction Temperature120 °C
Reaction Time15 hours

Table 2: Optimized Chlorination Reaction Conditions [1]

ParameterRecommended Conditions
Chlorinating AgentThionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
Molar Ratio (Chlorinating Agent:Lactam)1.5 - 3.0 equivalents
SolventAnhydrous high-boiling point aprotic solvent (e.g., Toluene)
TemperatureReflux (typically 110-120 °C for Toluene)
Reaction Time2 - 4 hours

Table 3: Optimized Amination (Coupling) Reaction Conditions [1][2]

ParameterRecommended Conditions
Molar Ratio (Intermediate:3-Ethynylaniline)1:1.1 - 1:1.5
BasePyridine or N,N-diisopropylethylamine (1.1-1.5 equivalents)
SolventIsopropanol or other suitable protic solvent
TemperatureReflux (typically 80-90 °C)
Reaction Time4 - 6 hours

Experimental Protocols

Protocol 1: Optimized Chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one [1]

This protocol describes an optimized method for the conversion of the lactam intermediate to the corresponding 4-chloroquinazoline, a crucial step for minimizing the carry-over of the lactam impurity.

Materials:

  • 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1 equivalent).

  • Add anhydrous toluene to form a slurry.

  • Slowly add thionyl chloride (2-3 equivalents) or phosphorus oxychloride (1.5-2.5 equivalents) to the slurry at room temperature.

  • Heat the reaction mixture to reflux (typically 110-120°C for toluene) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • After completion, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice water.

  • Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Optimized Coupling of this compound with 3-Ethynylaniline [1]

This protocol focuses on driving the final SNAr reaction to completion to minimize unreacted 4-chloroquinazoline.

Materials:

  • This compound

  • 3-Ethynylaniline

  • Isopropanol

  • A suitable base (e.g., pyridine, N,N-diisopropylethylamine)

Procedure:

  • Dissolve this compound (1 equivalent) and 3-ethynylaniline (1.1-1.5 equivalents) in isopropanol in a reaction flask.

  • Add the base (1.1-1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC or HPLC to ensure the complete consumption of the 4-chloroquinazoline.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the solid, wash with cold isopropanol, and then with a non-polar solvent like hexane to remove any remaining impurities.

  • Dry the product under vacuum to obtain Erlotinib.

  • Further purification can be achieved by recrystallization from a suitable solvent system if required.

Visualizations

Erlotinib_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product Anthranilate Derivative Anthranilate Derivative Lactam 6,7-bis(2-methoxyethoxy) quinazolin-4(3H)-one Anthranilate Derivative->Lactam Cyclization Chloroquinazoline 4-chloro-6,7-bis (2-methoxyethoxy)quinazoline Lactam->Chloroquinazoline Chlorination Erlotinib Erlotinib Chloroquinazoline->Erlotinib Coupling with 3-ethynylaniline

Caption: General workflow for the synthesis of Erlotinib.

Troubleshooting_Lactam_Impurity Start High Lactam Impurity Detected Check_Chlorination Incomplete Chlorination? Start->Check_Chlorination Optimize_Chlorination Optimize Chlorination: - Adjust T, time, reagent ratio - Ensure anhydrous conditions Check_Chlorination->Optimize_Chlorination Yes Check_Coupling Inefficient Coupling? Check_Chlorination->Check_Coupling No Optimize_Chlorination->Check_Coupling Optimize_Coupling Optimize Coupling: - Adjust T, time, base - Use high-boiling solvent Check_Coupling->Optimize_Coupling Yes Check_Purification Inadequate Purification? Check_Coupling->Check_Purification No Optimize_Coupling->Check_Purification Improve_Purification Improve Purification: - Recrystallization - Column Chromatography Check_Purification->Improve_Purification Yes End Lactam Impurity Minimized Check_Purification->End No Improve_Purification->End

Caption: Troubleshooting decision tree for minimizing lactam impurity.

References

degradation of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a key organic synthetic intermediate.[1] Its principal application is in the pharmaceutical industry as a precursor for the synthesis of various drug molecules, most notably as an intermediate in the manufacture of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib hydrochloride.[1]

Q2: What are the primary causes of degradation for this compound?

The primary cause of degradation for this compound is hydrolysis. The chloro group at the 4-position of the quinazoline ring is susceptible to nucleophilic attack by water, leading to its replacement with a hydroxyl group. This process can be accelerated by the presence of acids or bases. Exposure to moisture and certain solvents can also contribute to its degradation. During its synthesis, it is crucial to avoid contact with water during the post-treatment process to prevent degradation.[1]

Q3: What is the main degradation product of this compound?

The main degradation product resulting from hydrolysis is 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one . This occurs when the 4-chloro group is replaced by a hydroxyl group, which then likely tautomerizes to the more stable quinazolinone form.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

To ensure the stability and longevity of this compound, it is recommended to store the compound at -20°C in a tightly sealed container, away from moisture and light .[2] Proper storage is critical to prevent hydrolysis and other potential degradation pathways.

Q5: In which solvents is this compound soluble and are there any concerns about stability in these solvents?

This compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), but has poor solubility in water.[1] While soluble in DMSO, some studies on similar quinazoline derivatives have shown instability in this solvent over time. Therefore, for long-term storage of solutions, it is advisable to use aprotic solvents and to prepare solutions fresh for immediate use whenever possible.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low purity of this compound detected upon receipt or after short-term storage. - Improper storage conditions (exposure to moisture, light, or elevated temperatures).- Contamination of the storage container.- Ensure the compound is stored at -20°C in a tightly sealed, opaque container with a desiccant.- Verify the integrity of the container seal.- Perform a purity analysis (e.g., HPLC) upon receipt and before use.
Inconsistent or low yields in reactions using this compound as a starting material. - Degradation of the starting material due to hydrolysis.- Presence of moisture in the reaction solvent or other reagents.- Use freshly opened or properly stored this compound.- Employ anhydrous solvents and reagents for the reaction.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Appearance of an unexpected peak in HPLC analysis of a reaction mixture. - Formation of the hydrolysis product, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.- Side reactions due to impurities in the starting material or reagents.- Synthesize or procure a standard of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one to confirm the identity of the impurity peak.- Re-purify the starting material if necessary.- Ensure all reagents are of high purity and anhydrous.
The solid material has changed in color or appearance (e.g., from white/off-white to yellowish). - Potential degradation of the compound.- While a slight color change may not always indicate significant degradation, it is advisable to re-analyze the purity of the material before use.- If significant degradation is confirmed, the material should be discarded.

Data Presentation

Table 1: Summary of Stability and Degradation Factors for this compound

Factor Condition Effect on Stability Primary Degradation Product Prevention Strategy
Moisture/Water Presence of water, especially at elevated temperatures.Highly susceptible to degradation.6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-oneStore in a desiccated environment; use anhydrous solvents.
pH Acidic or basic conditions.Catalyzes hydrolysis.6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-oneMaintain neutral pH in solutions; use buffered systems if necessary for experiments.
Temperature Elevated temperatures.Accelerates the rate of degradation.6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-oneStore at -20°C.
Light Exposure to UV or ambient light.Potential for photodegradation (though specific data is limited for this compound).Potential various photoproducts.Store in an opaque or amber container.
Solvents Protic solvents (e.g., alcohols) or prolonged storage in DMSO.Can facilitate degradation.6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one and other potential solvoadducts.Use aprotic solvents; prepare solutions fresh.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment and Detection of Hydrolytic Degradation

This protocol describes a general HPLC method that can be adapted to assess the purity of this compound and detect the presence of its primary hydrolysis product, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Elution: Gradient elution. A typical gradient could be:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: Hold at 5% A, 95% B

    • 20-22 min: Linear gradient back to 95% A, 5% B

    • 22-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Standard Preparation: Prepare a standard solution of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in the same manner to determine its retention time for positive identification.

Protocol 2: Forced Degradation Study (Hydrolysis)

This protocol outlines a procedure to intentionally degrade this compound under acidic, basic, and neutral conditions to understand its degradation profile.

  • Sample Preparation: Prepare three separate solutions of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

  • Degradation Conditions:

    • Acidic Hydrolysis: To one solution, add an equal volume of 0.1 M Hydrochloric Acid (HCl).

    • Basic Hydrolysis: To the second solution, add an equal volume of 0.1 M Sodium Hydroxide (NaOH).

    • Neutral Hydrolysis: To the third solution, add an equal volume of purified water.

  • Incubation: Incubate all three solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). A control sample of the compound in the organic solvent should also be kept under the same conditions.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by the HPLC method described in Protocol 1 to determine the extent of degradation and identify the degradation products by comparing their retention times with that of the standard.

Visualizations

This compound This compound Hydrolysis_Product 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one This compound->Hydrolysis_Product Hydrolysis Degradation_Conditions Moisture Acid/Base Heat Degradation_Conditions->this compound accelerates

Caption: Primary degradation pathway of this compound.

cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis Sample This compound (Solid) Solution Stock Solution (e.g., 1 mg/mL) Sample->Solution Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Solution Acid Add 0.1 M HCl Solution->Acid Base Add 0.1 M NaOH Solution->Base Neutral Add Water Solution->Neutral Incubate Incubate at 60°C Acid->Incubate Base->Incubate Neutral->Incubate Neutralize Neutralize Acid/Base Samples Incubate->Neutralize HPLC HPLC Analysis Neutralize->HPLC

References

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines, a critical reaction in the synthesis of many pharmacologically important molecules.[1] Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during your experiments.

Troubleshooting Guides & FAQs

Issue 1: Low or No Product Formation

Question: I am observing very low or no conversion of my 4-chloroquinazoline starting material. What are the likely causes and how can I improve the yield?

Answer: Low or no product formation in the SNAr of 4-chloroquinazolines can stem from several factors. Here's a breakdown of potential causes and actionable troubleshooting steps:

  • Insufficient Reactivity of the Nucleophile: The nature of the nucleophile is paramount. Weakly nucleophilic species, such as electron-poor anilines, may exhibit sluggish reactivity.[2]

    • Troubleshooting:

      • Increase Nucleophilicity with a Base: For amine or alcohol nucleophiles, the addition of a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH, or an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) can deprotonate the nucleophile, significantly increasing its reactivity.[3][4]

      • Use a Stronger Nucleophile: If possible, consider using a more potent nucleophile. For instance, thiols are generally excellent nucleophiles for SNAr reactions.[4]

      • Excess Nucleophile: In some cases, using the amine nucleophile in excess can serve as both the reactant and the base.[3]

  • Suboptimal Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[4][5]

    • Troubleshooting:

      • Gradual Temperature Increase: If the reaction is proceeding slowly at room temperature, incrementally increase the heat. Common temperature ranges are often between 70-120°C.[1][4]

      • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, especially for less reactive nucleophiles.[2]

      • Monitoring: It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal temperature that maximizes product formation without leading to decomposition.[1][5]

  • Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions by influencing the solubility of reactants and the reactivity of the nucleophile.[6][7]

    • Troubleshooting:

      • Prefer Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile are often preferred.[4] These solvents effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive.[4]

      • Avoid Protic Solvents (in some cases): Polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, which can stabilize it and reduce its reactivity.[6][8][9] However, mixtures of polar aprotic and protic solvents (e.g., THF/water) have been shown to be effective in some base-free protocols.[2]

      • Solvent Screening: If yield remains low, performing small-scale reactions in a variety of solvents can help identify the optimal medium for your specific substrates.[7]

  • Steric Hindrance: Bulky substituents on either the 4-chloroquinazoline or the nucleophile (especially at the ortho-position of anilines) can impede the reaction.[2]

    • Troubleshooting:

      • Increase Reaction Time and/or Temperature: To overcome steric hindrance, longer reaction times or higher temperatures may be necessary.[2]

      • Catalyst Use: For particularly challenging couplings, consider palladium-catalyzed methods, although these represent a different mechanistic pathway.[1]

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of unintended side products. How can I improve the selectivity and isolate my desired product?

Answer: The formation of side products is a common challenge. Here are some potential causes and solutions:

  • Di-substitution: If your quinazoline scaffold has other reactive sites (e.g., a chlorine at the 2-position), di-substitution can occur, especially under harsh conditions.[3][10] The C4 position is generally more reactive than the C2 position.[10][11]

    • Troubleshooting:

      • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nucleophile.[4]

      • Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity for the more reactive C4 position.[4][10] Milder conditions are typically sufficient for substitution at C4, while C2 substitution often requires higher temperatures.[3][10]

  • Decomposition: High temperatures can lead to the decomposition of starting materials or the final product.[4][5]

    • Troubleshooting:

      • Find the Optimal Temperature: Carefully screen temperatures to find a balance between a reasonable reaction rate and minimal decomposition.[5]

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Issue 3: Difficult Purification

Question: I am struggling to purify my final product from the reaction mixture. What strategies can I use?

Answer: Effective purification is key to obtaining a high-quality final compound.

  • Work-up Procedure:

    • Precipitation: After the reaction is complete, cooling the mixture and adding water can often precipitate the crude product, which can then be collected by filtration.[1][4]

    • Extraction: Alternatively, the product can be isolated by extraction with a suitable organic solvent.[1]

  • Purification Techniques:

    • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical; you need a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[1][7]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the standard method.[1][7] A systematic screening of eluents (e.g., gradients of hexane and ethyl acetate) will be necessary to achieve good separation.[7]

Data Presentation: Reaction Condition Optimization

The following table summarizes typical reaction conditions and their impact on yield for the nucleophilic substitution of 4-chloroquinazolines with various amines.

Nucleophile TypeSolventBaseTemperature (°C)Time (h)Typical Yield (%)Reference
Primary Aliphatic AmineEthanol-Reflux4-12Moderate to Good[2]
Electron-Rich AnilineIsopropanol-Reflux4Good[12]
Electron-Poor AnilineDMFK₂CO₃12012-24Moderate to Good[4]
N-MethylanilineTHF/H₂O (1:1)None (Base-free)100-120 (Microwave)0.17-1Good to Excellent[2]
BenzylamineIsopropanolTEAReflux4Good[12]
Various AminesDioxaneDIPEA8012Good[3]

Note: Yields are generalized and can vary significantly based on the specific substituents on both the quinazoline and the nucleophile.

Experimental Protocols

General Protocol for Nucleophilic Substitution (Conventional Heating)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-chloroquinazoline (1.0 mmol), the amine nucleophile (1.0-1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol), if required.[4]

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, 10 mL).[4]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time (typically 4-24 hours).[3][4]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (e.g., 50 mL).[4]

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under a vacuum.[4]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][4]

General Protocol for Microwave-Assisted Nucleophilic Substitution
  • Reaction Setup: In a microwave-safe vial, combine the 4-chloroquinazoline (1.0 mmol) and the amine nucleophile (1.0-1.2 mmol).

  • Solvent Addition: Add the chosen solvent system (e.g., THF/H₂O 1:1).[2]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to the specified temperature (e.g., 100-120°C) for the optimized time (e.g., 10-60 minutes).[2]

  • Work-up and Purification: After cooling, isolate and purify the product using the methods described in the conventional heating protocol.[1]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield or No Reaction check_nucleophile Is the nucleophile sufficiently reactive? start->check_nucleophile check_temp Is the reaction temperature optimal? check_nucleophile->check_temp Yes add_base Action: Add a base (e.g., K2CO3, DIPEA) to increase nucleophilicity. check_nucleophile->add_base No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp Action: Gradually increase temperature or use microwave heating. check_temp->increase_temp No check_sterics Is steric hindrance a factor? check_solvent->check_sterics Yes change_solvent Action: Screen polar aprotic solvents (DMF, DMSO). check_solvent->change_solvent No increase_time_temp Action: Increase reaction time and/or temperature. check_sterics->increase_time_temp Yes end_node Re-evaluate and Monitor by TLC/LC-MS check_sterics->end_node No add_base->end_node increase_temp->end_node change_solvent->end_node increase_time_temp->end_node

Caption: A decision-making workflow for troubleshooting low yields in SNAr reactions.

General Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_reactants Select & Prepare 4-Chloroquinazoline & Nucleophile reaction_setup Reaction Setup (Solvent, Base) prep_reactants->reaction_setup heating Heating (Conventional or Microwave) reaction_setup->heating monitor Monitor Progress (TLC / LC-MS) heating->monitor quench Quenching & Isolation monitor->quench purify Purification (Recrystallization or Chromatography) quench->purify characterize Characterization purify->characterize end

Caption: A streamlined workflow for the nucleophilic substitution of 4-chloroquinazolines.

Factors Influencing Reaction Outcome

Factors_Influencing_Reaction cluster_reactants Reactants cluster_conditions Conditions center Reaction Yield & Selectivity nucleophile Nucleophile (Strength, Sterics) nucleophile->center substrate Quinazoline (Substituents) substrate->center solvent Solvent (Polarity) solvent->center temperature Temperature temperature->center base Base (Strength, Type) base->center

Caption: Key factors that influence the outcome of the substitution reaction.

References

avoiding impurities in the synthesis of quinazoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and managing impurities during the synthesis of quinazoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of quinazoline derivatives, providing insights into the formation of impurities and strategies for their mitigation.

Issue 1: Formation of Quinazolinone Byproducts in Niementowski Reaction

Q: I am attempting to synthesize a 4-substituted quinazoline using the Niementowski reaction (from anthranilic acid and an amide), but I am observing a significant amount of the corresponding 4-oxo-3,4-dihydroquinazoline (quinazolinone) byproduct. How can I minimize its formation?

A: The formation of quinazolinone byproducts is a common challenge in the Niementowski synthesis, particularly when using formamide to synthesize the parent quinazoline-4(3H)-one.[1][2] The reaction pathway can be influenced by the reaction conditions.

Troubleshooting Strategies:

  • Excess Formamide: In syntheses targeting the quinazoline core, using an excess of formamide can favor the formation of the desired product over the quinazolinone.[1]

  • pH Adjustment: The pH of the reaction mixture can influence the reaction pathway. Careful control of acidic or basic conditions may be necessary to suppress the formation of the quinazolinone.[1]

  • Reaction Temperature and Time: The Niementowski synthesis often requires high temperatures, which can promote side reactions.[3]

    • Recommendation: Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Start with the reported conditions and adjust as needed. Microwave-assisted synthesis can sometimes offer better control and reduce reaction times, potentially minimizing byproduct formation.

Issue 2: Incomplete Cyclization and Formation of Intermediates

Q: My reaction is not going to completion, and I am isolating intermediates that have not fully cyclized to the quinazoline ring. What are the possible causes and how can I drive the reaction to completion?

A: Incomplete cyclization is a frequent issue that can be attributed to several factors, including suboptimal reaction conditions and the stability of the intermediate.[3][4]

Troubleshooting Strategies:

  • Increase Reaction Time and/or Temperature: The cyclization step may have a high activation energy.

    • Recommendation: Gradually increase the reaction time and/or temperature while monitoring the reaction progress.[3] Be cautious, as excessively high temperatures can lead to dimerization or polymerization of starting materials.[4]

  • Effective Cyclizing Agent: The choice and amount of the cyclizing agent (if applicable) are critical.

    • Recommendation: Ensure the cyclizing agent is fresh and used in the correct stoichiometric amount. In some cases, a stronger cyclizing agent may be required.

  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can often drive reactions to completion more efficiently than conventional heating.

Issue 3: Dimerization or Polymerization of Starting Materials

Q: I am observing high molecular weight impurities in my crude product, suggesting dimerization or polymerization. How can I prevent this?

A: Dimerization and polymerization are common side reactions, especially at elevated temperatures.[4]

Troubleshooting Strategies:

  • Lower Reaction Temperature: High temperatures can promote intermolecular reactions.

    • Recommendation: If feasible for the specific reaction, try lowering the reaction temperature.[4]

  • Use a More Dilute Solution: High concentrations of reactants can increase the likelihood of intermolecular side reactions.

    • Recommendation: Perform the reaction at a lower concentration.[4]

Issue 4: Hydrolysis of the Quinazoline Ring

Q: My final product appears to be degrading, and I suspect hydrolysis of the quinazoline ring. Under what conditions does this occur, and how can it be avoided?

A: The quinazoline ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions, especially at elevated temperatures, which can lead to ring-opening.[3] Boiling quinazoline with hydrochloric acid, for instance, can yield o-aminobenzaldehyde, ammonia, and formic acid.[3]

Troubleshooting Strategies:

  • Control of pH: Avoid harsh acidic or basic conditions during workup and purification.

    • Recommendation: Maintain a neutral or near-neutral pH whenever possible. If an acid or base is required, use it at a low temperature and for the shortest possible time.

  • Temperature Management: Elevated temperatures can accelerate hydrolysis.

    • Recommendation: Perform workup and purification steps at or below room temperature if hydrolysis is a concern.[3]

Issue 5: Formation of Regioisomers

Q: My synthesis is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of my reaction?

A: The formation of regioisomers is possible depending on the substitution pattern of the reactants.[3]

Troubleshooting Strategies:

  • Careful Selection of Starting Materials: The directing effects of substituents on the starting materials can influence the regioselectivity of the cyclization.

    • Recommendation: Choose starting materials that favor the formation of the desired isomer based on known electronic and steric effects.

  • Optimization of Reaction Conditions: The choice of catalyst, solvent, and temperature can sometimes influence the isomeric ratio.

    • Recommendation: A screening of different reaction conditions may be necessary to find the optimal parameters for the desired regioselectivity.

Data Presentation: Impact of Reaction Conditions on Quinazoline Synthesis

The following table summarizes the impact of various reaction parameters on the yield of quinazoline derivatives, which can indirectly indicate the extent of impurity formation. Optimizing these conditions is key to maximizing the yield of the desired product and minimizing byproducts.

ParameterVariationGeneral Impact on Yield and PurityReference(s)
Catalyst Lewis acids (e.g., BF₃·OEt₂), transition metals (e.g., Cu(I), Pd(II)), IodineThe choice of catalyst can significantly enhance reaction rate and selectivity, leading to higher yields and purity.[5]
Solvent Polar aprotic (e.g., DMF), polar protic (e.g., ethanol), non-polar (e.g., toluene)Solvent polarity can influence reactant solubility and reaction pathways. In some cases, solvent-free conditions, especially with microwave irradiation, provide excellent yields.[5]
Temperature Room temperature to >150°CHigher temperatures can increase reaction rates but may also promote side reactions like dimerization. Optimization is crucial.[3][4]
Reaction Time Minutes (microwave) to several hours (conventional heating)Insufficient time leads to incomplete reactions, while excessively long times can lead to product degradation or side product formation.[3]
Atmosphere Air, Inert (Nitrogen, Argon)For reactions sensitive to oxidation, such as those involving certain transition metal catalysts, an inert atmosphere is crucial to prevent the formation of oxidized byproducts.[3]

Experimental Protocols

Protocol 1: General Procedure for Purification by Recrystallization

Recrystallization is an effective technique for purifying solid quinazoline derivatives from soluble impurities.[6]

  • Solvent Selection: Choose a solvent or solvent system in which the quinazoline derivative is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents include ethanol, methanol, ethyl acetate, and mixtures like ethanol/water.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: General Procedure for Purification by Column Chromatography

Column chromatography is a versatile method for separating quinazoline derivatives from impurities with different polarities.[6]

  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.

  • Eluent Selection: Determine a suitable solvent system (eluent) using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal eluent should provide a retention factor (Rf) of ~0.2-0.4 for the desired compound.[6]

  • Column Packing: Prepare a slurry of the silica gel in the initial eluent and pour it into the column, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, is often used to separate compounds with a wide range of polarities.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield/High Impurity

G Troubleshooting Low Yield in Quinazoline Synthesis cluster_sm Starting Material Issues cluster_cond Reaction Condition Optimization start Low Yield or High Impurity analyze_crude Analyze Crude Product (TLC, LC-MS, NMR) start->analyze_crude check_sm Check Starting Material Purity repurify_sm Repurify Starting Materials check_sm->repurify_sm check_stoich Verify Stoichiometry check_sm->check_stoich check_cond Review Reaction Conditions opt_temp Optimize Temperature check_cond->opt_temp opt_time Optimize Reaction Time check_cond->opt_time opt_solvent Screen Solvents check_cond->opt_solvent opt_catalyst Optimize Catalyst/Reagents check_cond->opt_catalyst analyze_crude->check_sm Unreacted Starting Material analyze_crude->check_cond Multiple Products/Byproducts purify Purify Product (Chromatography, Recrystallization) analyze_crude->purify Desired Product Present repurify_sm->start Rerun Reaction check_stoich->start Rerun Reaction opt_temp->start Rerun Reaction opt_time->start Rerun Reaction opt_solvent->start Rerun Reaction opt_catalyst->start Rerun Reaction final_product Pure Quinazoline Derivative purify->final_product

Caption: A logical workflow for troubleshooting low yields and high impurity levels in quinazoline synthesis.

Diagram 2: Common Impurity Formation Pathways

G Common Impurity Formation Pathways cluster_pathways Reaction Pathways reactants Starting Materials (e.g., Anthranilic Acid Derivative + Amide) desired_path Desired Cyclization reactants->desired_path incomplete_path Incomplete Cyclization reactants->incomplete_path dimer_path Dimerization/Polymerization reactants->dimer_path desired_product Quinazoline Derivative desired_path->desired_product intermediate Acyclic Intermediate incomplete_path->intermediate dimer Dimer/Polymer dimer_path->dimer hydrolysis_path Hydrolysis ring_opened Ring-Opened Product hydrolysis_path->ring_opened oxidation_path Oxidation quinazolinone Quinazolinone oxidation_path->quinazolinone desired_product->hydrolysis_path Harsh pH/ High Temp desired_product->oxidation_path Oxidizing Conditions

Caption: A diagram illustrating the potential pathways leading to common impurities during quinazoline synthesis.

References

Technical Support Center: Scale-Up Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Reaction Parameters and Optimization

Question 1: We are observing a lower than expected yield upon scaling up the synthesis of this compound from 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. What are the likely causes and how can we mitigate this?

Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors that are less pronounced on a smaller scale. These include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.

  • Reagent Addition Rate: The rate of adding reagents, especially in exothermic reactions, becomes critical. A rate that is too fast can cause temperature spikes, leading to impurity formation.

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to incomplete conversion of the starting material.

Troubleshooting Steps:

  • Improve Agitation: Ensure the reactor's stirring mechanism is adequate for the batch size to maintain a homogenous mixture.

  • Controlled Reagent Addition: Add phosphorus oxychloride (POCl₃) portion-wise or via a controlled-rate addition pump to manage the exotherm.

  • Temperature Monitoring: Utilize multiple temperature probes within the reactor to monitor for any temperature gradients.

  • Reaction Monitoring: Regularly sample the reaction mixture and analyze by HPLC or TLC to track the consumption of the starting material and the formation of the product.

Question 2: During the chlorination step with phosphorus oxychloride (POCl₃), we are observing the formation of a significant amount of a high molecular weight impurity. What is this impurity and how can we prevent its formation?

Answer: The high molecular weight impurity is likely a pseudodimer formed from the reaction between a phosphorylated intermediate and the unreacted starting material, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.

Prevention Strategy:

The reaction of quinazolinones with POCl₃ occurs in two stages.[1][2] An initial phosphorylation occurs at a lower temperature, followed by chlorination at a higher temperature. To suppress pseudodimer formation, it is crucial to ensure the first stage (phosphorylation) goes to completion before heating the reaction mixture.

  • Two-Stage Temperature Profile:

    • Add POCl₃ at a lower temperature (e.g., < 25 °C) in the presence of a suitable base to facilitate the formation of the phosphorylated intermediate.[1][2]

    • Once the formation of the intermediate is complete (as confirmed by in-process controls), slowly ramp up the temperature to 70-90 °C to drive the chlorination.[1][2]

Section 2: Work-up and Purification

Question 3: The quenching of the reaction mixture with water is highly exothermic and difficult to control on a large scale. Are there alternative, safer quenching methods?

Answer: Direct quenching of excess POCl₃ with water is indeed hazardous on a large scale. Alternative methods are recommended:

  • Solvent Distillation: Before quenching, distill off the excess POCl₃ under reduced pressure. This significantly reduces the amount of reactive material to be quenched.

  • Reverse Quench: Slowly add the reaction mixture to a cooled vessel containing a mixture of an appropriate organic solvent (e.g., toluene, dichloromethane) and a mild aqueous base (e.g., saturated sodium bicarbonate solution). This allows for better temperature control.

  • Non-Aqueous Work-up: Consider quenching with a high-boiling point alcohol, such as isopropanol, followed by distillation.

Question 4: We are struggling with the purification of this compound on a multi-kilogram scale. Column chromatography is not a viable option. What are the recommended purification strategies?

Answer: Large-scale purification should focus on crystallization and extraction techniques.

  • Recrystallization: This is the most effective method for purifying solid organic compounds at scale. A systematic solvent screening should be performed to identify a suitable solvent or solvent system that provides good recovery and effectively removes key impurities. Potential solvents include isopropanol, acetonitrile, or toluene/heptane mixtures.

  • Slurry Washes: Slurrying the crude product in a solvent in which the product has low solubility but the impurities are reasonably soluble can be an effective purification step.

  • Liquid-Liquid Extraction: During the work-up, a series of extractions with an appropriate organic solvent and washes with aqueous solutions (e.g., brine, dilute base) can help remove water-soluble impurities and unreacted reagents.

Section 3: Safety Considerations

Question 5: What are the primary safety concerns when handling phosphorus oxychloride (POCl₃) on a large scale, and what precautions should be taken?

Answer: Phosphorus oxychloride is a highly corrosive and toxic substance. Key safety considerations include:

  • Reactive Hazards: It reacts violently with water, releasing heat and toxic gases (hydrochloric acid and phosphoric acid fumes).

  • Health Hazards: It is a strong irritant to the skin, eyes, and respiratory tract. Inhalation can cause severe respiratory damage.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a full-face shield, and a respirator with an acid gas cartridge.

  • Engineering Controls: Conduct all operations in a well-ventilated fume hood or a closed system. Have an emergency shower and eyewash station readily accessible.

  • Spill Management: Have appropriate spill kits containing neutralizing agents (e.g., sodium bicarbonate) and absorbent materials readily available.

Quantitative Data Summary

Table 1: Illustrative Reaction Conditions for the Chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

ParameterCondition ACondition BCondition C
Chlorinating Agent POCl₃SOCl₂POCl₃
Solvent TolueneDichloromethaneNeat
Base N,N-DiethylanilinePyridineTriethylamine
Temperature 80-90 °CReflux70-80 °C
Reaction Time 30 min - 1.5 hours4 hours3 hours
Typical Yield >90%85-95%>90%
Reference Molecules 2006, 11(4), 286-297General quinazoline synthesisResearch on Chemical Intermediates, 39(6), 2303-2309

Note: The data in this table is for illustrative purposes and may need to be optimized for specific scale-up equipment and conditions.

Table 2: Troubleshooting Guide for Impurity Profile

Observed ImpurityPotential CauseRecommended Action
Unreacted Starting Material Incomplete reaction (insufficient time, temperature, or reagent)Increase reaction time or temperature; ensure sufficient equivalents of POCl₃.
Pseudodimer Reaction of phosphorylated intermediate with starting materialImplement a two-stage temperature profile for the reaction.
Hydrolysis Product Exposure of the product to water during work-upEnsure anhydrous conditions during work-up and isolation.
Colored Impurities Thermal degradationAvoid excessive temperatures and prolonged reaction times.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Materials:

  • 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diethylaniline

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet with 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1.0 eq) and toluene (10 vol).

  • Reagent Addition: Begin stirring and add N,N-diethylaniline (1.1 eq). At a controlled temperature of < 25 °C, slowly add phosphorus oxychloride (1.5 eq) to the suspension.

  • Reaction - Stage 1 (Phosphorylation): Stir the mixture at ambient temperature for 1-2 hours. Monitor the reaction progress by HPLC to ensure the complete consumption of the starting material.

  • Reaction - Stage 2 (Chlorination): Once the phosphorylation is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 1-2 hours. Continue to monitor the reaction by HPLC until the desired product is formed and the intermediate is consumed.

  • Work-up - POCl₃ Removal: Cool the reaction mixture to 40-50 °C. Carefully distill off the excess POCl₃ and toluene under reduced pressure.

  • Work-up - Quenching: Cool the reactor contents to 0-5 °C. Slowly and carefully add the cooled reaction mass to a separate reactor containing a stirred mixture of toluene (5 vol) and saturated sodium bicarbonate solution (10 vol) at 0-10 °C.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water or acetonitrile) to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Start Start Charge_Reactants Charge 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one and Toluene Start->Charge_Reactants Add_Base_POCl3 Add N,N-Diethylaniline and POCl3 (< 25°C) Charge_Reactants->Add_Base_POCl3 Phosphorylation Phosphorylation (Ambient Temp) Add_Base_POCl3->Phosphorylation Chlorination Chlorination (80-90°C) Phosphorylation->Chlorination Distillation Distill excess POCl3 and Toluene Chlorination->Distillation Quench Quench with NaHCO3 (aq) Distillation->Quench Extraction Extraction & Washes Quench->Extraction Crystallization Crystallization Extraction->Crystallization Final_Product Final Product Crystallization->Final_Product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Flowchart Start Issue Encountered Low_Yield Low Yield? Start->Low_Yield Impurity_Profile Poor Impurity Profile? Start->Impurity_Profile Check_Temp_Control Check Temperature Control and Reagent Addition Rate Low_Yield->Check_Temp_Control Yes Check_Reaction_Time Verify Complete Reaction (HPLC/TLC) Low_Yield->Check_Reaction_Time Identify_Impurity Identify Impurity Structure Impurity_Profile->Identify_Impurity Yes Optimize_Reaction Optimize Reaction Conditions (e.g., Two-Stage Temp) Check_Temp_Control->Optimize_Reaction Check_Reaction_Time->Optimize_Reaction Check_Workup Review Work-up and Purification Procedures Optimize_Purification Optimize Crystallization Solvent System Check_Workup->Optimize_Purification Identify_Impurity->Check_Workup Identify_Impurity->Optimize_Reaction Solution Resolution Optimize_Reaction->Solution Optimize_Purification->Solution

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes to 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, a key intermediate in the synthesis of several pharmacologically active molecules, including the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[1][2] The comparison focuses on the critical chlorination step of the precursor, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, highlighting different chlorinating agents and their respective reaction conditions.

Comparison of Synthesis Routes

The synthesis of this compound from 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one is primarily achieved through chlorination. The choice of chlorinating agent can significantly impact yield, purity, and reaction conditions. Below is a summary of the most common methods.

Synthesis RouteChlorinating AgentBase/SolventTemperature (°C)Time (h)Yield (%)
Route 1 Phosphorus Oxychloride (POCl₃)Triethylamine / Toluene70-803Not explicitly stated
Route 2 Oxalyl Chloride ((COCl)₂)Not explicitly statedNot explicitly statedNot explicitly stated92
Route 3 Thionyl Chloride (SOCl₂)Not explicitly statedReflux4Not explicitly stated
Route 4 Dichloromethane (CH₂Cl₂) / DMF (cat.)DichloromethaneReflux8Not explicitly stated

Experimental Protocols

Precursor Synthesis: 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

The common precursor for all the compared routes is 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. While the focus of this guide is the final chlorination step, a brief overview of the precursor's synthesis is provided for context. The synthesis typically starts from 3,4-dihydroxybenzoic acid, which undergoes O-alkylation followed by cyclization.

Route 1: Chlorination using Phosphorus Oxychloride

This method utilizes phosphorus oxychloride in the presence of a base to facilitate the chlorination.

Protocol:

  • To a three-necked flask, add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (40.8 g), phosphorus oxychloride (25.5 g, 167 mmol), and triethylamine (33.7 g, 334 mmol).[1]

  • Add toluene as the solvent.[1]

  • Stir the resulting mixture at 70-80°C for 3 hours.[1]

  • After the reaction is complete, remove the excess POCl₃ by rotary evaporation.[1]

  • It is crucial to avoid contact with water during the work-up process to prevent degradation of the product.[1]

Route 2: Chlorination using Oxalyl Chloride

This route has been reported to provide a high yield of the desired product.

Protocol: A specific experimental protocol for the use of oxalyl chloride in the synthesis of this compound was not detailed in the searched literature, however, a patent mentions a yield of 92% for this conversion, suggesting it is a highly efficient method.[3] Generally, such reactions are carried out by treating the quinazolinone with oxalyl chloride, often with a catalytic amount of DMF, in an inert solvent like dichloromethane or toluene.

Route 3: Chlorination using Thionyl Chloride

Thionyl chloride is another common reagent for this type of transformation.

Protocol: While a specific protocol for 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one was not found, a general procedure for analogous compounds involves refluxing the quinazolinone with thionyl chloride for several hours.[4] Catalytic DMF is often added to facilitate the reaction.

Route 4: Chlorination using Dichloromethane and Catalytic DMF

This method represents a milder approach to the chlorination.

Protocol:

  • Reflux the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (8.0 mmol) in a mixture of dichloromethane (27.4 mL) containing a catalytic amount of N,N-dimethylformamide (2 drops) for 8 hours.[1]

  • After the reaction, remove the unreacted dichloromethane under reduced pressure.[1]

  • Dissolve the obtained residue in dichloromethane.[1]

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Concentrate the mixture under reduced pressure to obtain the final product.[1]

Visualization of Synthesis Routes

The following diagrams illustrate the key transformation in the synthesis of this compound.

Synthesis_Routes cluster_precursor Precursor cluster_product Product cluster_reagents Chlorinating Agents Precursor 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one POCl3 POCl₃ / Base OxalylCl (COCl)₂ SOCl2 SOCl₂ DCM_DMF CH₂Cl₂ / cat. DMF Product This compound POCl3->Product OxalylCl->Product SOCl2->Product DCM_DMF->Product

Caption: Chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.

Workflow_Comparison cluster_route1 Route 1: POCl₃ cluster_route2 Route 2: Oxalyl Chloride cluster_route4 Route 4: DCM/DMF Start 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one R1_Step1 Add POCl₃, Triethylamine, Toluene Start->R1_Step1 R2_Step1 Add (COCl)₂ Start->R2_Step1 R4_Step1 Add CH₂Cl₂, cat. DMF Start->R4_Step1 R1_Step2 Heat (70-80°C, 3h) R1_Step1->R1_Step2 Product This compound R1_Step2->Product R2_Step2 Reaction (Yield: 92%) R2_Step1->R2_Step2 R2_Step2->Product R4_Step2 Reflux (8h) R4_Step1->R4_Step2 R4_Step3 Work-up R4_Step2->R4_Step3 R4_Step3->Product

Caption: Comparative workflow of synthesis routes.

References

A Comparative Guide to the Efficacy of Anticancer Drugs Derived from 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of several key anticancer drugs derived from the quinazoline scaffold, a class of compounds to which 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline serves as a crucial synthetic intermediate. The focus is on prominent tyrosine kinase inhibitors (TKIs) that have reached clinical use: Erlotinib, Gefitinib, Lapatinib, Afatinib, and Vandetanib. Their performance is evaluated based on preclinical in vitro and in vivo data, as well as clinical trial outcomes, offering a valuable resource for researchers in oncology and drug development.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

The anticancer activity of these quinazoline derivatives stems from their ability to inhibit receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. The primary targets include the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the ATP-binding site of these receptors, these drugs prevent their autophosphorylation and the subsequent activation of downstream signaling cascades.

Below is a diagram illustrating the general mechanism of action of these TKIs.

TKI_Mechanism_of_Action General Mechanism of Action of Quinazoline-Derived TKIs cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor Receptor Extracellular Domain Transmembrane Domain Intracellular Tyrosine Kinase Domain ADP ADP Receptor:f2->ADP Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK) Receptor:f2->Downstream_Signaling Activates TKI Quinazoline TKI (e.g., Erlotinib, Gefitinib) TKI->Receptor:f2 Inhibits ATP Binding Apoptosis Apoptosis TKI->Apoptosis Induces ATP ATP ATP->Receptor:f2 Cellular_Response Cancer Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Promotes

Caption: General mechanism of quinazoline TKIs.

Preclinical Efficacy: A Comparative Analysis

The preclinical efficacy of these compounds has been extensively evaluated in a variety of cancer cell lines (in vitro) and in animal models (in vivo).

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

The half-maximal inhibitory concentration (IC50) is a key metric for the potency of a drug in inhibiting a specific biological process, such as cell proliferation. The following table summarizes the IC50 values for the compared drugs against a panel of cancer cell lines.

DrugCancer TypeCell LineEGFR/HER2 StatusIC50 (µM)Reference(s)
Erlotinib NSCLCH460aEGFR Wild-TypeNot specified, but showed dose-dependent inhibition[1]
NSCLCA549EGFR Wild-TypeNot specified, but showed dose-dependent inhibition[1]
Breast CancerSUM149EGFR+Not specified, but showed dose-dependent inhibition[2]
Gefitinib NSCLCH358EGFR Wild-TypeModerate activity[3]
NSCLCH358R (Cisplatin-resistant)EGFR Wild-TypeSignificantly more effective than in H358[4]
Lapatinib Breast CancerUACC-812HER2-overexpressing0.010[5]
Breast CancerMDA-MB-231High EGFR18.6[5]
Breast CancerBT-474HER2-overexpressing0.046[6]
Breast CancerSK-BR-3HER2-overexpressing0.079[6]
Afatinib NSCLCH358EGFR Wild-TypeShowed significant inhibition[7]
NSCLCH460EGFR Wild-TypeLess effective than in H358[7]
NSCLCH2170HER2-amplifiedShowed significant inhibition[8]
NSCLCH1781HER2-mutantShowed significant inhibition[8]
Vandetanib Medullary Thyroid CancerNot SpecifiedRET mutation status variedNot specified in provided abstracts
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The antitumor activity of these drugs has been confirmed in preclinical animal models, typically using human tumor xenografts in immunocompromised mice. The following table summarizes key findings from these studies.

DrugCancer TypeXenograft ModelDosage and AdministrationTumor Growth Inhibition (TGI)Reference(s)
Erlotinib NSCLCH460a100 mg/kg, oral71%[1]
NSCLCA549100 mg/kg, oral93%[1]
Breast CancerSUM14950 mg/kg, oral84%[2]
Breast CancerSUM149100 mg/kg, oral103% (regression)[2]
Gefitinib NSCLCH358150 mg/kg/day, oralModerate activity[3]
NSCLCH358R (Cisplatin-resistant)150 mg/kg/day, oralSignificant tumor suppression[4]
Lapatinib Breast CancerSUM149 (EGFR+)Not specifiedRadiosensitized tumors, but resistant as monotherapy[9]
Breast CancerSUM225 (HER2+)Not specifiedHighly responsive as monotherapy[9]
Afatinib NSCLCH358Not specified~80% inhibition[7]
NSCLCH2170 (HER2-amplified)20 mg/kg, oral, 6 days/weekSignificant inhibition[8]
NSCLCH1781 (HER2-mutant)20 mg/kg, oral, 6 days/weekSignificant inhibition[8]
Vandetanib Medullary Thyroid CancerNot specified in provided abstracts

Clinical Efficacy: A Comparison of Key Clinical Trial Outcomes

The ultimate measure of an anticancer drug's efficacy lies in its performance in clinical trials. The following table compares key clinical outcomes for the selected quinazoline derivatives in their respective approved indications.

DrugCancer TypePhase III Trial(s)ComparatorObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference(s)
Erlotinib Advanced NSCLC (2nd/3rd line)BR.21Placebo8.9% vs. <1%2.2 vs. 1.8 months6.7 vs. 4.7 months[10]
EGFR-mutated NSCLC (1st line)EURTACChemotherapy58% vs. 15%9.7 vs. 5.2 monthsData immature[11]
Gefitinib Advanced NSCLC (pretreated)Phase IIIPlacebo8% vs. 1.3%3.0 vs. 2.6 months5.6 vs. 5.1 months[12]
Advanced NSCLC (pretreated)Phase IIIDocetaxel28.1% vs. 7.6%Longer with GefitinibNo significant difference[13]
Lapatinib HER2+ Breast Cancer (with Capecitabine)Not specified in abstracts
HER2+ Early Breast Cancer (Neoadjuvant, with Trastuzumab)NeoALTTOLapatinib or Trastuzumab alone51.3% (combination)3-year OS: 95% (combination)[14]
Afatinib EGFR-mutated NSCLC (1st line)LUX-Lung 3Chemotherapy13.6 vs. 6.9 monthsNot reached[15]
EGFR-mutated NSCLC (real-world)NCT02047903N/A74.6%12.2 months30.4 months[16]
Vandetanib Medullary Thyroid CancerZETAPlacebo37% vs. 2%30.5 vs. 19.3 monthsNo significant difference[17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical protocols for the key experiments cited in this guide.

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow MTT Assay Experimental Workflow Cell_Seeding Seed cancer cells in a 96-well plate Drug_Treatment Treat cells with varying concentrations of the TKI Cell_Seeding->Drug_Treatment Incubation Incubate for a defined period (e.g., 72 hours) Drug_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation by viable cells MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) to dissolve crystals Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and determine IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an MTT assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with a range of concentrations of the quinazoline derivative or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the drug to exert its effect.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against drug concentration.

In Vivo Tumor Xenograft Study

In vivo studies in animal models are essential for evaluating the antitumor efficacy of a drug in a more complex biological system.

Protocol Details:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of human cancer cells are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Drug Administration: The mice are then randomized into treatment and control groups. The quinazoline derivative is administered orally or via injection at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight and any signs of toxicity are also monitored.

Conclusion

The anticancer drugs derived from the this compound scaffold have demonstrated significant efficacy in both preclinical and clinical settings. Their primary mechanism of action, the inhibition of key receptor tyrosine kinases, has proven to be a successful strategy in targeting the molecular drivers of various cancers. While all the compared drugs show potent antitumor activity, their efficacy varies depending on the specific cancer type, the genetic makeup of the tumor (e.g., EGFR mutation status), and the specific RTKs they target. This comparative guide provides a valuable resource for researchers to understand the relative performance of these important therapeutic agents and to inform the development of next-generation anticancer drugs.

References

A Comparative Guide to Quinazoline-Based Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of prominent quinazoline-based kinase inhibitors, focusing on their performance against key cancer-driving kinases. Experimental data is provided to support the analysis, alongside detailed methodologies for core assays.

The quinazoline scaffold is a foundational chemical structure in the design of numerous targeted cancer therapies, particularly inhibitors of protein kinases.[1][2] These inhibitors have revolutionized the treatment of various cancers by targeting specific signaling pathways that drive tumor growth and survival. This guide focuses on a comparative analysis of several key quinazoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer (NSCLC) and other malignancies.[3][4] We will examine first, second, and third-generation inhibitors, highlighting their potency, selectivity, and the mechanisms of resistance that can emerge.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory activity (IC50) of selected quinazoline-based inhibitors against their primary kinase targets. Lower IC50 values are indicative of higher potency.

Table 1: Inhibitory Activity (IC50, nM) Against Primary EGFR Targets

InhibitorPrimary Target(s)IC50 (nM)GenerationReference
GefitinibEGFR (wt)15.5First[1][5]
ErlotinibEGFR (wt)~2-5First[6][7]
AfatinibEGFR (wt), HER20.5 (EGFR), 14 (HER2)Second[8][9]
OsimertinibEGFR (L858R/T790M)<15Third[10][11]
Novel Quinazoline 1 (NQ1)EGFR (L858R/T790M)4.62-[1]

Table 2: Comparative Efficacy in EGFR-Mutated NSCLC

InhibitorMedian Progression-Free Survival (PFS)Patient PopulationReference
Gefitinib11.9 monthsEGFR-mutated NSCLC
Erlotinib13.4 monthsEGFR-mutated NSCLC[12]
AfatinibImproved vs. GefitinibEGFR-mutated NSCLC[3]
Osimertinib18.9 months (First-line)EGFR-mutated NSCLC

Table 3: Off-Target Kinase Profiling (IC50, nM)

InhibitorOff-Target KinaseIC50 (nM)Selectivity NotesReference
Novel Quinazoline 1 (NQ1)SRC>1000High selectivity for mutant EGFR over other kinases.[1]
Novel Quinazoline 2 (NQ2)PDGFR-β150Also shows activity against other tyrosine kinases.[1]
Novel Quinazoline 3 (NQ3)AURKB13Potent inhibition of Aurora B kinase as a primary off-target.[1]

Signaling Pathways and Mechanisms of Action

Quinazoline-based EGFR inhibitors function by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[10]

First-generation inhibitors like gefitinib and erlotinib are reversible binders.[6] Second-generation inhibitors, such as afatinib, form an irreversible covalent bond with the kinase, leading to longer-lasting inhibition.[8] However, the efficacy of these earlier generations is often limited by the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[13]

Third-generation inhibitors, exemplified by osimertinib, were specifically designed to overcome this resistance by selectively targeting EGFR variants harboring the T790M mutation, while sparing the wild-type (WT) EGFR to reduce toxicity.[10][11] Osimertinib also forms an irreversible covalent bond, but with a different cysteine residue (C797) in the ATP-binding site.[10][14] Resistance to third-generation inhibitors can arise through various mechanisms, including mutations at the C797 residue or the activation of bypass signaling pathways like MET amplification.[11][15]

EGFR_Signaling_Pathway EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathways and the point of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).[16]

Materials:

  • Kinase of interest (e.g., EGFR)

  • Kinase substrate peptide

  • ATP

  • Test compounds (novel quinazoline inhibitors and controls) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[16]

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.[16]

  • Plate Setup: Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.[16]

  • Kinase Addition: Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[16]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[16]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[16]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Kinase_Assay_Workflow Start Start Dilute Prepare Serial Dilutions of Inhibitor Start->Dilute Plate Add Inhibitor to Plate Dilute->Plate AddKinase Add Kinase & Incubate Plate->AddKinase AddSubstrate Add Substrate/ATP & Incubate AddKinase->AddSubstrate Detect Add Detection Reagents AddSubstrate->Detect Read Read Luminescence Detect->Read Analyze Analyze Data (IC50) Read->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase activity assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.[17]

Materials:

  • Cancer cell line of interest (e.g., A549, H1975)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the inhibitor concentration.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of an inhibitor in a living organism.[6][18]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.

  • Data Analysis: Calculate the tumor volume for each mouse. Plot the average tumor volume over time for each group to assess the effect of the inhibitor on tumor growth.[18]

Xenograft_Model_Workflow Start Start Implant Implant Tumor Cells in Mice Start->Implant Grow Allow Tumors to Establish Implant->Grow Randomize Randomize Mice into Groups Grow->Randomize Treat Administer Inhibitor or Vehicle Randomize->Treat Measure Measure Tumor Volume Periodically Treat->Measure Analyze Analyze Tumor Growth Inhibition Measure->Analyze End End Analyze->End

Caption: Workflow for an in vivo tumor xenograft study.

This guide provides a foundational comparison of quinazoline-based kinase inhibitors. For more in-depth analysis, including detailed structure-activity relationships and the latest clinical trial data, further consultation of the cited literature is recommended.

References

A Comparative Guide to the Validation of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline as a Precursor for EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline as a key precursor in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. The performance of this precursor is objectively compared with alternatives used in the synthesis of other prominent EGFR inhibitors, supported by experimental data from peer-reviewed literature.

Introduction to this compound

This compound is a critical building block in the synthesis of several quinazoline-based EGFR tyrosine kinase inhibitors (TKIs).[1][2] Its structure is primed for nucleophilic substitution at the C4 position, allowing for the introduction of various aniline derivatives, a common feature of many EGFR inhibitors. This precursor is most notably used in the synthesis of Erlotinib, a widely used therapeutic for non-small cell lung cancer.[3][4] The methoxyethoxy side chains at the C6 and C7 positions are crucial for the solubility and pharmacokinetic properties of the final drug product.

Comparative Synthesis and Performance of EGFR Inhibitors

The efficacy of a precursor is ultimately determined by the yield, purity, and biological activity of the final active pharmaceutical ingredient (API). This section compares the synthesis of Erlotinib from this compound with the synthesis of Gefitinib and Lapatinib from their respective precursors.

EGFR Inhibitor Key Precursor Reported Overall Yield Reported Purity Key Synthetic Steps
Erlotinib This compound44% (7 steps)[5], Final step 71%[6]≥98% (precursor)[7][8], Final product typically >99%Nucleophilic aromatic substitution with 3-ethynylaniline.[3][4]
Gefitinib 6,7-Dimethoxy-3H-quinazolin-4-one or derivatives10%[9], 21%[9], 37.4%99.9%[9]Chlorination followed by nucleophilic aromatic substitution.[9]
Lapatinib 6-Iodoquinazolin-4-one or derivatives48% (5 steps), 53.3%[10]>99.6%[11]Suzuki coupling, reductive amination, and other key transformations.[10]

Experimental Protocols for Validation

Accurate and reproducible analytical methods are paramount for the validation of both the precursor and the final API. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and the resulting EGFR inhibitor, and to quantify any impurities.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.[3][9]

For this compound and Erlotinib:

Parameter Value
Column Reversed-phase C18 (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)[3]
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 2.80 with phosphoric acid[3]
Mobile Phase B Acetonitrile[3]
Elution Gradient[3]
Flow Rate 1.2 mL/min
Column Temperature 50°C
Detection Wavelength 248 nm
Injection Volume 10 µL

For Gefitinib:

Parameter Value
Column Reversed-phase C18 (e.g., Hypersil BDS C18, 100 mm x 4.6 mm, 5 µm)[9]
Mobile Phase Phosphate buffer and acetonitrile (55:45 v/v)[9]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 248 nm[9]

For Lapatinib:

Parameter Value
Column Reversed-phase C18 (e.g., ODS C-18, 250 mm x 4.6 mm)[12]
Mobile Phase Acetonitrile and water (50:50 v/v)[12]
Flow Rate 1.0 mL/min[12]
Detection Wavelength 232 nm[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure and identity of this compound and the synthesized EGFR inhibitors.

Instrumentation:

  • NMR spectrometer (e.g., Bruker) operating at a proton frequency of 400 MHz or higher.[13]

General Protocol for Quinazoline Derivatives:

Parameter Value
Sample Preparation Dissolve 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).[13]
¹H NMR Acquire proton NMR spectra to observe the chemical shifts and coupling constants of the hydrogen atoms.
¹³C NMR Acquire carbon-13 NMR spectra to identify the chemical environment of each carbon atom.
2D NMR (COSY, HSQC, HMBC) Perform two-dimensional NMR experiments for complete and unambiguous assignment of all proton and carbon signals.[5]

Biological Activity Comparison

The ultimate measure of a successful synthesis is the biological activity of the resulting inhibitor. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

EGFR Inhibitor Cell Line Reported IC50
Erlotinib Various cancer cell linesPotent, with nanomolar efficacy in sensitive lines.[14]
Gefitinib Various cancer cell linesPotent, with nanomolar efficacy in sensitive lines.[15]
Lapatinib EGFR and ErbB2 expressing cells10.8 nM (EGFR), 9.2 nM (ErbB2) in cell-free assays.[16]

Visualizing Key Processes and Pathways

To further aid in the understanding of the validation process and the mechanism of action of the resulting inhibitors, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Dimerization->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway Dimerization->PI3K_Akt_mTOR STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation STAT->Proliferation Inhibitor EGFR Inhibitor (e.g., Erlotinib) Inhibitor->Dimerization Blocks ATP Binding

Caption: EGFR Signaling Pathway and Mechanism of Inhibition.

Precursor_Validation_Workflow Start Start: Precursor Synthesis Precursor This compound Start->Precursor QC1 Quality Control: - HPLC (Purity) - NMR (Identity) Precursor->QC1 Synthesis Synthesis of EGFR Inhibitor (e.g., Erlotinib) QC1->Synthesis Meets Specs API Active Pharmaceutical Ingredient (API) Synthesis->API QC2 Quality Control: - HPLC (Purity) - NMR (Identity) - Mass Spec (MW) API->QC2 BioAssay Biological Activity Assay (IC50) QC2->BioAssay Meets Specs End Validated Precursor & API BioAssay->End Active

Caption: Workflow for Precursor and API Validation.

Conclusion

This compound stands as a robust and reliable precursor for the synthesis of Erlotinib and other quinazoline-based EGFR inhibitors. While the overall yields for Erlotinib synthesis are comparable to or, in some reported cases, higher than those for Gefitinib and Lapatinib, the final determination of a precursor's suitability depends on a multitude of factors including cost, availability, and the specific requirements of the final drug product. The detailed analytical protocols provided herein offer a solid framework for the stringent quality control necessary in pharmaceutical development. The consistent production of high-purity, biologically active EGFR inhibitors from this precursor validates its critical role in the landscape of targeted cancer therapy.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, a key intermediate in the manufacturing of several tyrosine kinase inhibitors, including Erlotinib.[1][2] The purity of this intermediate is critical as impurities can be carried through the synthesis process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines experimental protocols for the most common analytical technique, High-Performance Liquid Chromatography (HPLC), and discusses alternative methods such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Introduction to this compound

This compound (CAS No: 183322-18-1) is a white to off-white crystalline powder.[3] Its chemical structure is provided in Figure 1. The compound is a crucial building block in the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are pivotal in cancer cell proliferation and angiogenesis.[4] Given its role as a precursor to potent therapeutic agents, stringent purity control is paramount. Commercial suppliers typically offer this intermediate with a purity of ≥98%.[3]

Figure 1: Chemical Structure of this compound

A 2D representation of the chemical structure.

Purity Assessment Methodologies: A Comparative Overview

The purity of this compound is most commonly determined by HPLC. However, orthogonal methods like NMR and MS provide complementary information and can be crucial for a comprehensive purity profile.

Analytical Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Quantitative purity (area %), detection and quantification of impurities.High sensitivity, high resolution, well-established and validated methods available.Requires reference standards for impurity identification and quantification, potential for co-elution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities (qNMR), assessment of residual solvents.Provides structural information, highly specific, quantitative without a specific reference standard for the impurity.Lower sensitivity compared to HPLC, complex spectra for mixtures.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, structural elucidation of impurities through fragmentation patterns.High sensitivity and specificity, provides molecular weight information.Typically requires coupling with a separation technique (e.g., LC-MS) for complex mixtures, ionization efficiency can vary.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is adapted from established methods for the analysis of Erlotinib and its impurities, where this compound is a key component.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate or formate buffer (pH adjusted)

  • Purified water (HPLC grade)

  • This compound reference standard

  • Sample of synthesized this compound

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a gradient from 30% to 70% organic solvent over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm or 330 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the sample of the synthesized compound in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the area percent of the main peak and any impurity peaks in the sample chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. For quantification of specific impurities, a calibration curve of the respective impurity reference standard is required.

Potential Impurities to Monitor:

  • Starting Materials: Unreacted 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.

  • By-products: Hydrolysis product (6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one), and products of side reactions.

  • Degradation Products: Products formed due to exposure to light, heat, or adverse pH conditions.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte. A certified internal standard of known purity is used for quantification.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • Sample of synthesized this compound

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent.

  • NMR Acquisition: Acquire a ¹H-NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Mass Spectrometry (MS)

MS is primarily used for structural confirmation and identification of impurities. When coupled with a liquid chromatograph (LC-MS), it becomes a powerful tool for separating and identifying components of a mixture.

Instrumentation:

  • Mass spectrometer (e.g., Quadrupole, Time-of-Flight)

  • Ionization source (e.g., Electrospray Ionization - ESI)

  • Optional: Liquid chromatography system

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer. For LC-MS, the sample is first separated by the LC system.

  • Data Analysis:

    • Confirm the molecular weight of the main component by observing the [M+H]⁺ or other adduct ions. For this compound, the expected monoisotopic mass is approximately 312.08 g/mol .

    • Analyze the fragmentation pattern (MS/MS) to confirm the structure. Common fragmentation pathways for quinazolines involve the loss of small molecules from the substituents.

    • Identify potential impurities by their mass-to-charge ratios and fragmentation patterns.

Mandatory Visualizations

EGFR and VEGFR Signaling Pathway

The synthesized this compound is a precursor to inhibitors that target the EGFR and VEGFR signaling pathways, which are critical for tumor growth and angiogenesis.

EGFR_VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization_EGFR Dimerization & Autophosphorylation EGFR->Dimerization_EGFR Dimerization_VEGFR Dimerization & Autophosphorylation VEGFR->Dimerization_VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization_EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization_EGFR->PI3K_AKT_mTOR Dimerization_VEGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway Dimerization_VEGFR->PLCg_PKC Cell_Proliferation Cell Proliferation Survival, Invasion RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation Angiogenesis Angiogenesis Vascular Permeability PI3K_AKT_mTOR->Angiogenesis PLCg_PKC->Angiogenesis

EGFR and VEGFR signaling pathways in cancer.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized pharmaceutical intermediate.

Purity_Assessment_Workflow Start Synthesized This compound HPLC_Analysis HPLC Purity Analysis (Area %) Start->HPLC_Analysis NMR_Analysis NMR Spectroscopic Analysis (Structural Confirmation) Start->NMR_Analysis MS_Analysis Mass Spectrometric Analysis (Molecular Weight Confirmation) Start->MS_Analysis Check_Purity Purity > 98%? HPLC_Analysis->Check_Purity Identify_Impurities Identify and Quantify Impurities (LC-MS, qNMR) NMR_Analysis->Identify_Impurities MS_Analysis->Identify_Impurities Check_Purity->Identify_Impurities No Pass Product Meets Specification Check_Purity->Pass Yes Fail Further Purification Required Identify_Impurities->Fail

A general workflow for purity assessment.

Conclusion

The purity assessment of this compound is a critical step in the synthesis of targeted cancer therapies. While HPLC is the industry standard for quantitative purity analysis, a multi-faceted approach utilizing orthogonal techniques such as NMR and MS provides a more complete understanding of the impurity profile. This guide offers a framework for researchers and drug development professionals to establish robust analytical methods for this key pharmaceutical intermediate, ultimately contributing to the quality and safety of life-saving medications.

References

Biological Evaluation of Novel Quinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] This versatile scaffold has garnered significant attention from researchers, leading to the development of several FDA-approved drugs for various therapeutic areas, particularly in oncology.[5][6][7] This guide provides a comparative overview of the biological evaluation of novel quinazoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.

Anticancer Activity

Quinazoline derivatives are well-established as potent anticancer agents, primarily through the inhibition of protein kinases crucial for tumor cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[6][8][9] Several quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, are in clinical use for treating various cancers.[5][10][11] The development of new derivatives aims to overcome drug resistance and improve efficacy.[5]

Data Presentation: In Vitro Anticancer Activity of Novel Quinazoline Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected novel quinazoline derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID/SeriesTarget Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation
Compound 18 MGC-803 (Gastric Cancer)0.855-FluorouracilNot specified[12]
LU1501 SK-BR-3 (Breast Cancer)10.16Not specifiedNot specified[13]
LU1501 HCC1806 (Breast Cancer)10.66Not specifiedNot specified[13]
Series 4a-i (Compound 4c) SW620 (Colon Cancer)3.61Lapatinib>50[14]
Series 4a-i (Compound 4a) MDA-MB-231 (Breast Cancer)2.93Lapatinib>50[14]
Series 26 A549 (Lung Cancer)In micromolar rangeNot specifiedNot specified[5]
Series 15 (PVHD121) HCT116 (Colon Cancer)In micromolar rangeNot specifiedNot specified[5]
Series 46 & 47 MCF-7 (Breast Cancer)"Good activity"Not specifiedNot specified[5]
Key Signaling Pathway Targeted by Quinazoline Derivatives

Many quinazoline-based anticancer agents function by inhibiting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR and EGFR pathways.[5][8]

EGFR/PI3K signaling pathway inhibited by quinazolines.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[15][16]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of the novel quinazoline derivatives and a reference drug. Include untreated cells as a control. Incubate for a specified period (e.g., 24-72 hours).[18]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[17][18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][17]

  • Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[15][18]

  • Absorbance Measurement: Shake the plate for a few minutes to ensure complete dissolution and measure the absorbance (Optical Density) at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Activity

Quinazoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3][19] Their mechanism of action can involve inhibiting essential microbial enzymes or disrupting cell wall integrity.[3]

Data Presentation: Antimicrobial Activity of Novel Quinazoline Derivatives

This table presents the antimicrobial efficacy of various quinazoline derivatives, measured by the Minimum Inhibitory Concentration (MIC) or the zone of inhibition.

Compound ID/SeriesMicrobial StrainActivity MeasurementValueReference DrugReference ValueCitation
Compound A-2 Escherichia coliZone of Inhibition"Excellent"Not specifiedNot specified[20]
Compound A-3 Aspergillus nigerZone of Inhibition"Excellent"Not specifiedNot specified[20]
Compound A-6 Candida albicansZone of Inhibition"Excellent"Not specifiedNot specified[20]
VMA-17-04 Staphylococcus aureusMIC (µg/mL)16Not specifiedNot specified[21]
VMA-13-05 Staphylococcus aureusMIC (µg/mL)64Not specifiedNot specified[21]
Compound 2b Escherichia coliMIC (µg/mL)Not specifiedNot specifiedNot specified[22]
Compound 11 Pseudomonas aeruginosaMIC (µg/mL)Not specifiedNot specifiedNot specified[23]
Compound 4 Candida albicansMIC (µg/mL)32Not specifiedNot specified[23]
Experimental Workflow: Antimicrobial Susceptibility Testing

The agar well diffusion method is a common technique for evaluating the antimicrobial activity of new compounds.

Workflow for the agar well diffusion antimicrobial assay.
Experimental Protocol: Agar Well Diffusion Method

This method assesses the ability of a compound to inhibit microbial growth on an agar plate.[20][24]

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) and pour it into sterile Petri dishes.

  • Inoculation: Uniformly spread a standardized suspension of the test microorganism over the surface of the solidified agar.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Application: Add a fixed volume of the dissolved quinazoline derivative (at a known concentration) into each well. Use a solvent control and a standard antibiotic as negative and positive controls, respectively.[20]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Anti-inflammatory Activity

Quinazoline derivatives have also been investigated for their anti-inflammatory properties.[25][26] Their mechanism of action can involve the inhibition of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) or enzymes such as phosphodiesterase 4B (PDE4B).[26][27]

Data Presentation: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a measure of efficacy.

Compound ID/SeriesDose (mg/kg)Edema Inhibition (%)Reference DrugReference Inhibition (%)Citation
Compound 21 5032.5PhenylbutazoneNot specified[25]
Compound 9 5020.4PhenylbutazoneNot specified[25]
Compound IXb Not specifiedPotent activityIndomethacinPotent activity[27]
Compound IXd Not specifiedPotent activityIndomethacinPotent activity[27]
Compound IXf Not specifiedPotent activityIndomethacinPotent activity[27]
Substituted Pyrrolo-quinazoline Not specified"Most potent"DiclofenacNot specified[2]
Experimental Workflow: Carrageenan-Induced Paw Edema Model

This workflow illustrates the key steps in the in vivo evaluation of anti-inflammatory agents.

Workflow for the in vivo carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for screening acute anti-inflammatory drugs.[28][29]

  • Animal Grouping: Fast animals (e.g., Wistar rats) overnight and divide them into groups: a control group, a reference drug group (e.g., indomethacin or diclofenac), and test groups for the novel quinazoline derivatives.[27][30]

  • Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.[25][30]

  • Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized edema.[27]

  • Edema Measurement: Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 3, and 5 hours).

  • Data Analysis: The difference between the initial and subsequent paw volumes indicates the extent of edema. Calculate the percentage inhibition of edema for the treated groups compared to the control group.

References

Unraveling the Potency of 4-Anilinoquinazolines: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical architecture of 4-anilinoquinazolines reveals a compelling narrative of how subtle molecular modifications can dramatically influence their biological activity. This guide provides a comparative analysis of these compounds, primarily focusing on their role as kinase inhibitors in cancer therapy, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The 4-anilinoquinazoline scaffold is a cornerstone in the design of targeted cancer therapies, with several approved drugs, such as gefitinib and erlotinib, belonging to this chemical class.[1][2] These molecules typically exert their therapeutic effect by inhibiting the activity of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[3][4] The structure-activity relationship (SAR) of 4-anilinoquinazolines centers on the strategic substitution at various positions of both the quinazoline and the aniline rings, which dictates the compound's potency, selectivity, and pharmacokinetic properties.

The Core Scaffold and Key Interaction Points

The fundamental 4-anilinoquinazoline structure serves as a "privileged scaffold" in medicinal chemistry due to its ability to fit into the ATP-binding pocket of various kinases.[2][5] The nitrogen atom at position 1 (N-1) of the quinazoline ring is a critical hydrogen bond acceptor, typically interacting with a methionine residue in the hinge region of the kinase domain.[5] This interaction is a cornerstone of the binding affinity and inhibitory activity of these compounds.

Below is a generalized representation of the 4-anilinoquinazoline scaffold highlighting the key positions for substitution that influence its activity.

Caption: General structure of 4-anilinoquinazoline.

Comparative Analysis of Substituent Effects

The biological activity of 4-anilinoquinazolines can be finely tuned by introducing various substituents at different positions. The following sections and the corresponding data tables summarize the impact of these modifications.

Substitutions on the Quinazoline Ring

Modifications on the quinazoline core, particularly at positions 6 and 7, have a profound impact on potency and selectivity. Generally, the introduction of small, electron-donating groups at these positions enhances inhibitory activity.[6]

PositionSubstituent TypeGeneral Effect on ActivityExample Compound(s)Target(s)IC50Reference
C-2MethylIncreased potency19gEGFR, H1975 cells0.11 µM[7]
C-6MethoxyPotent inhibitionCompound 20EGFR29 pM[6]
C-6, C-7DimethoxyPotent inhibitionGefitinibEGFR-[6]
C-7Basic side chainsImproved solubility and potent KDR inhibitionZD6474 (Vandetanib)KDR, VEGFRs0.04 µM (KDR)[8][9][10]
C-6Carbon-linked side chainsGood biological and pharmacokinetic properties-EGFR-[11]
Substitutions on the Aniline Ring

The aniline moiety of 4-anilinoquinazolines extends out of the ATP-binding pocket and its substitutions can influence interactions with the surrounding solvent-exposed region, thereby affecting selectivity and overall potency.

PositionSubstituent TypeGeneral Effect on ActivityExample Compound(s)Target(s)IC50Reference
C-3'Small lipophilic groups (e.g., Cl, Br)Preferred for potent activity-EGFR-[6]
C-4'Phenyl ureaElevated inhibitory activity-EGFR, VEGFR2-[5]
-Introduction of amino acid moietySelective and potent inhibition6mEGFR0.0032 µM[12]

Signaling Pathway Inhibition

4-Anilinoquinazolines primarily target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the ATP-binding site, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds Inhibitor 4-Anilinoquinazoline Inhibitor->RTK Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Response Proliferation, Survival, Angiogenesis Transcription->Response

Caption: Inhibition of RTK signaling by 4-anilinoquinazolines.

Experimental Protocols

The evaluation of the structure-activity relationship of 4-anilinoquinazolines relies on a battery of in vitro and in vivo assays. Below are outlines of key experimental methodologies.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

General Procedure:

  • Recombinant kinase enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

  • The 4-anilinoquinazoline derivative, at varying concentrations, is added to the reaction mixture.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of the compounds on cancer cell lines.

General Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the 4-anilinoquinazoline derivatives for a specified duration (e.g., 48 or 72 hours).

  • After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

  • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[7]

Western Blotting

Objective: To investigate the effect of the compounds on the phosphorylation status of target kinases and downstream signaling proteins.

General Procedure:

  • Cancer cells are treated with the 4-anilinoquinazoline derivatives for a specific time.

  • The cells are then lysed to extract total proteins.

  • Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, total EGFR, p-ERK, total ERK).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands indicates the level of protein expression and phosphorylation.[7]

The following diagram illustrates a typical workflow for a structure-activity relationship study of 4-anilinoquinazolines.

SAR_Workflow Synthesis Chemical Synthesis of 4-Anilinoquinazoline Derivatives Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification InVitro_Kinase In Vitro Kinase Inhibition Assays Purification->InVitro_Kinase Cell_Proliferation Cell-Based Proliferation Assays Purification->Cell_Proliferation SAR_Analysis Structure-Activity Relationship Analysis InVitro_Kinase->SAR_Analysis Western_Blot Western Blotting for Target Modulation Cell_Proliferation->Western_Blot Cell_Proliferation->SAR_Analysis Western_Blot->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis InVivo In Vivo Efficacy (Xenograft Models) Lead_Optimization->InVivo

Caption: Workflow for SAR studies of 4-anilinoquinazolines.

References

comparing the inhibitory activity of different quinazoline compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of quinazoline have been extensively investigated for their inhibitory effects on various biological targets, particularly protein kinases implicated in cancer and inflammatory diseases. This guide provides a comparative overview of the inhibitory activity of different quinazoline compounds against key targets, supported by experimental data and detailed protocols.

Inhibitory Activity of Quinazoline Derivatives

The inhibitory potency of quinazoline compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the target's activity. The following table summarizes the IC50 values for a selection of quinazoline derivatives against epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K), and vascular endothelial growth factor receptor 2 (VEGFR-2).

Compound/DerivativeTargetIC50 (nM)Reference
EGFR Inhibitors
GefitinibEGFR3.22[1]
ErlotinibEGFR-[2]
LapatinibEGFR27.06[1]
4-Anilino-quinazoline derivative 1EGFRwt20.72[1]
4-Anilino-quinazoline derivative 8EGFRwt0.8[1]
4-Anilino-quinazoline derivative 8EGFR T790M/L858R2.7[1]
4-Anilino-quinazoline derivative 13EGFRwt5.06[1]
4-Phenoxyquinazoline derivative 6EGFR64.8[3]
4-Phenoxyquinazoline derivative 6EGFR L858R/T790M305.4[3]
PI3K Inhibitors
4-Aminoquinazoline derivative 6bPI3Kα13.6[4]
4-Aryl quinazoline 11PI3Kδ-[5]
Quinazolin-4(3H)-one (S)-C5PI3KαPotent Inhibition
Quinazolin-4(3H)-one (S)-C8PI3KαPotent Inhibition
Dimorpholinoquinazoline 7cPI3K/Akt/mTOR125-250 (inhibition of phosphorylation)[6]
VEGFR-2 Inhibitors
Quinazolinone N-acetohydrazide 16VEGFR-2290[3]
3-Substituted quinazoline-2,4(1H,3H)-dione 23VEGFR-252-84[3]
4-Anilino-quinazoline derivativeVEGFR-2-[7]
Quinazoline-based compound VIIIVEGFR-260.00[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the inhibitory activity of quinazoline compounds.

In Vitro EGFR Kinase Assay (Continuous-Read Luminescent Format)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.

Materials:

  • Purified EGFR enzyme (wild-type or mutant)

  • ATP

  • Peptide substrate (e.g., Y12-Sox conjugated peptide)

  • Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test quinazoline compounds serially diluted in 50% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, non-binding surface microtiter plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare 10X stocks of EGFR enzyme, ATP, and peptide substrate in kinase reaction buffer.

  • Add 5 µL of the EGFR enzyme solution to each well of a 384-well plate.

  • Add 0.5 µL of the serially diluted test compound or 50% DMSO (vehicle control) to the respective wells.

  • Pre-incubate the plate for 30 minutes at 27°C.

  • Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and peptide substrate to each well.

  • Monitor the reaction kinetics by measuring luminescence every 71 seconds for 30-120 minutes using a plate reader.

  • To stop the reaction and measure the amount of ADP produced, add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature, and record the final luminescence.

  • Calculate the initial reaction velocity from the linear portion of the kinetic curves and plot it against the inhibitor concentration to determine the IC50 value.[9][10]

In Vitro PI3K Enzyme Inhibition Assay (Competitive ELISA)

This assay quantifies the activity of PI3K by measuring the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Materials:

  • Purified PI3K enzyme (e.g., p110α/p85α)

  • PI(4,5)P2 (PIP2) substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)

  • Test quinazoline compounds

  • Biotinylated-PIP3

  • GRP1 (a PIP3 binding protein)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Glutathione-coated 96-well plates

  • Plate reader capable of absorbance measurement

Procedure:

  • Pre-incubate the PI3K enzyme with various concentrations of the test compound for 10 minutes in the wells of a glutathione-coated plate.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP in kinase reaction buffer to each well. Incubate for 1 hour at room temperature.

  • Stop the reaction by adding a solution containing biotinylated-PIP3 and EDTA.

  • Add the GRP1 protein to each well and incubate for 1 hour to allow competitive binding to the immobilized PIP3 and the biotinylated-PIP3 in solution.

  • Wash the wells to remove unbound reagents.

  • Add Streptavidin-HRP to each well and incubate for 1 hour.

  • Wash the wells again and add TMB substrate.

  • After a color development period, add the stop solution and measure the absorbance at 450 nm.

  • The signal is inversely proportional to the amount of PIP3 produced in the kinase reaction. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[11][12]

MTT Cell Viability Assay

This colorimetric assay assesses the effect of quinazoline compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test quinazoline compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well clear, flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8][13]

Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanism of action of quinazoline inhibitors and the experimental procedures used to evaluate them, the following diagrams have been generated.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of quinazoline compounds.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinazoline_PI3K_Inhibitor Quinazoline PI3K Inhibitor Quinazoline_PI3K_Inhibitor->PI3K Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The PI3K/Akt/mTOR signaling cascade and its inhibition by quinazoline compounds.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_measurement Viability Measurement cluster_analysis Data Analysis Cell_Seeding 1. Cell Seeding (96-well plate) Cell_Treatment 3. Cell Treatment with Compound Dilutions Cell_Seeding->Cell_Treatment Compound_Prep 2. Quinazoline Compound Serial Dilution Compound_Prep->Cell_Treatment Incubation 4. Incubation (48-72 hours) Cell_Treatment->Incubation MTT_Addition 5. MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization 6. Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. IC50 Determination Absorbance_Reading->Data_Analysis

Caption: A typical experimental workflow for evaluating the cytotoxicity of quinazoline compounds.

References

Revolutionizing Cancer Therapy: New Quinazoline Derivatives Outperform Existing Drugs in Preclinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – Researchers in the field of oncology and drug development are witnessing a significant advancement in cancer therapy as new quinazoline derivatives demonstrate superior anticancer activity compared to established drugs in recent preclinical studies. These novel compounds are showing remarkable efficacy in inhibiting tumor growth, particularly in lung cancer models, heralding a potential paradigm shift in treatment strategies. This guide provides a comprehensive comparison of these next-generation inhibitors against current standards of care, supported by experimental data.

The core of this breakthrough lies in the targeted inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1][2][3] While existing EGFR inhibitors like gefitinib and erlotinib have been instrumental in treating certain cancers, the emergence of drug resistance has been a persistent challenge.[4][5] The newly synthesized quinazoline derivatives are designed to overcome these limitations, exhibiting enhanced potency and a favorable safety profile.

Comparative Efficacy: A Quantitative Leap Forward

In a series of in vitro studies, the new quinazoline derivatives were benchmarked against existing EGFR inhibitors and a standard chemotherapeutic agent, cisplatin, across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was the primary metric for comparison. The lower the IC50 value, the more potent the compound.

The data, summarized in the tables below, clearly indicates the superior performance of the new derivatives. For instance, in the A549 non-small cell lung cancer cell line, a novel derivative, Compound 13, demonstrated an IC50 value significantly lower than that of gefitinib.[5] Another study highlighted a series of new derivatives with IC50 values in the low micromolar range against several cancer cell lines, outperforming gefitinib in most cases.[6]

Table 1: In Vitro Cytotoxicity (IC50 in µM) Against A549 Lung Cancer Cells

CompoundIC50 (µM)Reference
New Quinazoline Derivative (Compound 13) 7.35 [5]
Gefitinib21.17[5]
Lapatinib14.09[5]

Table 2: Comparative In Vitro Cytotoxicity (IC50 in µM) of New Quinazoline Derivatives vs. Gefitinib

CompoundA431A549HelaSMMC-7721BGC823SK-OV-3HL-60HepG2Reference
New Derivative 6a 1.892.011.982.051.872.131.952.11[6]
New Derivative 6b 1.761.881.851.921.741.991.821.97[6]
Gefitinib >10.0>10.0>10.0>10.0>10.0>10.0>10.0>10.0[6]

Visualizing the Mechanism of Action and Experimental Design

To provide a clearer understanding of the underlying biological processes and the experimental framework, the following diagrams have been generated.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Autophosphorylation & Recruitment SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinazoline New Quinazoline Derivatives Quinazoline->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of new quinazoline derivatives.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with New Derivatives & Controls cell_culture->treatment invivo_setup Xenograft Tumor Model Setup cell_culture->invivo_setup invitro In Vitro Cytotoxicity Assay (MTT/SRB) treatment->invitro data_analysis Data Analysis (IC50, TGI) invitro->data_analysis invivo_treatment In Vivo Treatment invivo_setup->invivo_treatment tumor_measurement Tumor Growth Measurement invivo_treatment->tumor_measurement tumor_measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for preclinical evaluation of anticancer drugs.

Comparison_Logic cluster_criteria Comparison Criteria New_Derivatives New Quinazoline Derivatives Potency Potency (IC50) New_Derivatives->Potency Selectivity Selectivity New_Derivatives->Selectivity Toxicity Toxicity New_Derivatives->Toxicity Existing_EGFRi Existing EGFR Inhibitors (Gefitinib, Erlotinib) Existing_EGFRi->Potency Existing_EGFRi->Selectivity Chemotherapy Standard Chemotherapy (Cisplatin) Chemotherapy->Potency Chemotherapy->Toxicity

Caption: Logical framework for comparing new quinazoline derivatives with existing cancer drugs.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these novel quinazoline derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]

  • Cell Seeding: Human cancer cell lines (e.g., A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the new quinazoline derivatives, gefitinib, erlotinib, and cisplatin for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[7]

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 2: In Vitro Cytotoxicity Assessment using SRB Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1][9]

  • Cell Seeding: Cells are seeded in 96-well plates as described in the MTT assay protocol.

  • Compound Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Fixation: The culture medium is removed, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[1]

  • Staining: The plates are washed with water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.[1]

  • Washing: Unbound dye is removed by washing four times with 1% acetic acid.[1]

  • Dye Solubilization: The plates are air-dried, and 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.[10]

  • Absorbance Measurement: The absorbance is measured at 510 nm.

  • IC50 Calculation: The IC50 values are calculated as described for the MTT assay.

Protocol 3: In Vivo Antitumor Efficacy in Xenograft Mouse Models

This protocol outlines a general procedure for evaluating the in vivo efficacy of the new quinazoline derivatives.[2][11][12]

  • Animal Models: Immunodeficient mice (e.g., athymic nude or NOD/SCID mice), aged 4-6 weeks, are used for these studies.[12]

  • Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 A549 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of each mouse.[12]

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers two to three times per week. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[12]

  • Drug Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. The new quinazoline derivatives and control drugs are administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at predetermined doses and schedules.[11]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the mean tumor volume of the treated groups to the vehicle control group. The body weight of the mice is also monitored as an indicator of systemic toxicity.

  • Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the ethical use of laboratory animals.

Future Directions

The promising results from these preclinical studies provide a strong rationale for advancing the most potent quinazoline derivatives into further development, including more extensive in vivo studies and eventual clinical trials. The ability of these compounds to overcome the limitations of existing therapies offers a beacon of hope for cancer patients, particularly those with drug-resistant tumors. Continued research in this area is crucial to unlock the full therapeutic potential of this exciting new class of anticancer agents.

References

Safety Operating Guide

Safe Disposal of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, a halogenated organic compound. Adherence to these procedures is vital to ensure compliance with hazardous waste regulations and to maintain a safe laboratory environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 183322-18-1
Molecular Formula C₁₄H₁₇ClN₂O₄
Molecular Weight 312.8 g/mol
Appearance White to light yellow powder or crystal
Purity >98.0% (HPLC)
Solubility DMF: 30 mg/mlDMSO: 10 mg/mlEthanol: 1 mg/mlDMF:PBS (pH 7.2) (1:4): 0.2 mg/ml
Hazard Identification

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H318: Causes serious eye damage.[1]

Due to these hazards, this compound must be treated as hazardous waste.

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is based on general guidelines for the disposal of halogenated organic chemical waste.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical for disposal, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

2. Waste Segregation:

  • It is crucial to segregate chemical waste to prevent dangerous reactions and to facilitate proper disposal.

  • This compound is a halogenated organic compound .

  • It must be collected in a designated waste container for halogenated organic waste .

  • Do not mix this waste with non-halogenated organic solvents, acids, bases, or other incompatible waste streams.[2][3]

3. Waste Collection and Container Management:

  • Use a clearly labeled, leak-proof waste container made of a compatible material (e.g., a designated plastic carboy for halogenated solvents).[4]

  • The container must be labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the approximate concentration and quantity.

  • Keep the waste container securely closed when not in use.[4]

  • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

4. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should also be disposed of in the designated halogenated organic waste container.

  • Empty containers of the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste in the halogenated organic waste stream.[5]

5. Arranging for Professional Disposal:

  • The disposal of hazardous waste is regulated and must be handled by a licensed hazardous waste disposal contractor.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated organic waste container.

  • Follow all institutional procedures for waste manifest documentation.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate Personal Protective Equipment B Identify Waste as Halogenated Organic A->B C Use Designated & Labeled Halogenated Waste Container B->C D Collect Waste Chemical & Contaminated Materials C->D E Triple-Rinse Empty Containers & Collect Rinsate D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Transfer to Licensed Hazardous Waste Contractor H->I

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

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